molecular formula C8H5BrF2O2 B1274928 2-Bromo-4,5-difluorophenylacetic acid CAS No. 883502-07-6

2-Bromo-4,5-difluorophenylacetic acid

Cat. No.: B1274928
CAS No.: 883502-07-6
M. Wt: 251.02 g/mol
InChI Key: FQSLXVRCDYUESO-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorophenylacetic acid is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrF2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSLXVRCDYUESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395677
Record name 2-Bromo-4,5-difluorophenylacetic acid
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Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883502-07-6
Record name 2-Bromo-4,5-difluorophenylacetic acid
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Record name 2-Bromo-4,5-difluorophenylacetic acid
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Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-4,5-difluorophenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of 2-Bromo-4,5-difluorophenylacetic acid, a key intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. This document provides a plausible synthetic pathway, detailed experimental protocols for analogous reactions, and a summary of expected characterization data.

Introduction

This compound, with the chemical formula C₈H₅BrF₂O₂, is a halogenated aromatic carboxylic acid. Its structural features, including the bromine atom and two fluorine atoms on the phenyl ring, make it a versatile building block for introducing a bromo-difluoro-phenylacetyl moiety into larger molecules. The presence of fluorine can significantly modulate the physicochemical and biological properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number883502-07-6
Molecular FormulaC₈H₅BrF₂O₂
Molecular Weight251.02 g/mol
AppearanceOff-white solid
Boiling Point (Predicted)313.0 ± 37.0 °C
Density (Predicted)1.8 ± 0.1 g/cm³
Water SolubilitySlightly soluble in water

Synthesis Pathway

A plausible and efficient synthetic route to this compound commences with the commercially available starting material, 2,4,5-trifluorotoluene. The synthesis involves a three-step process:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 2,4,5-trifluorotoluene.

  • Radical Bromination: Bromination of the benzylic methyl group to form the corresponding benzyl bromide.

  • Cyanation: Nucleophilic substitution of the benzylic bromide with a cyanide group to yield the phenylacetonitrile derivative.

  • Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 2,4,5-Trifluorotoluene Intermediate1 2-Bromo-4,5-difluorotoluene Start->Intermediate1 Br2, Fe catalyst Intermediate2 2-Bromo-4,5-difluorobenzyl bromide Intermediate1->Intermediate2 NBS, Radical Initiator (e.g., AIBN), Light Intermediate3 2-Bromo-4,5-difluorophenylacetonitrile Intermediate2->Intermediate3 NaCN or KCN Product This compound Intermediate3->Product H2SO4, H2O, Heat

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Detailed experimental protocols for each step are provided below. These are based on established methodologies for similar transformations and may require optimization for this specific synthesis.

Step 1: Synthesis of 2-Bromo-4,5-difluorotoluene (Analogous Protocol)

This protocol is adapted from a general procedure for the bromination of fluorinated aromatic compounds.

Materials:

  • 2,4,5-Trifluorotoluene

  • Iron powder (catalyst)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite solution (5%)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4,5-trifluorotoluene in dichloromethane in a three-necked flask equipped with a magnetic stirrer and a condenser, add a catalytic amount of iron powder.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of bromine in dichloromethane dropwise with vigorous stirring, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, quench the reaction by pouring the mixture into an ice-cold 5% sodium sulfite solution.

  • Separate the organic layer, and wash it sequentially with 5% sodium bicarbonate solution and water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of 2-Bromo-4,5-difluorobenzyl bromide (Analogous Protocol)

This protocol is based on a standard radical bromination of an alkylbenzene.[3][4]

Materials:

  • 2-Bromo-4,5-difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Incandescent lamp

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-4,5-difluorotoluene and a catalytic amount of AIBN in carbon tetrachloride.

  • Add N-Bromosuccinimide to the mixture.

  • Heat the reaction mixture to reflux while irradiating with an incandescent lamp.

  • Monitor the reaction by GC. The reaction is complete when the solid succinimide floats on top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude 2-Bromo-4,5-difluorobenzyl bromide, which can be used in the next step without further purification.

Step 3: Synthesis of 2-Bromo-4,5-difluorophenylacetonitrile (Analogous Protocol)

This protocol is adapted from a general procedure for the cyanation of benzyl halides.[5][6]

Materials:

  • 2-Bromo-4,5-difluorobenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Aqueous ethanol or a biphasic system with a phase-transfer catalyst

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a solution of sodium cyanide in aqueous ethanol.

  • Add the crude 2-Bromo-4,5-difluorobenzyl bromide to the cyanide solution.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or GC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude 2-Bromo-4,5-difluorophenylacetonitrile. Purification can be achieved by column chromatography on silica gel.

Step 4: Synthesis of this compound (Analogous Protocol)

This protocol is based on the acid-catalyzed hydrolysis of nitriles.[7]

Materials:

  • 2-Bromo-4,5-difluorophenylacetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to 2-Bromo-4,5-difluorophenylacetonitrile.

  • Slowly add water to the mixture.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques. The expected data based on its structure are summarized below.

Analytical Workflow

The following diagram illustrates the general workflow for the characterization of the final product.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_data Data Interpretation Synthesis Final Product: This compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Purity Purity Analysis (e.g., HPLC) Synthesis->Purity Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure PurityData Purity Determination Purity->PurityData

Caption: General workflow for the analytical characterization of the synthesized compound.

Expected Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-7.5 ppm). The benzylic methylene protons (-CH₂-) will likely appear as a singlet around 3.7-4.0 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm).
¹³C NMR The spectrum will show signals for the eight carbon atoms. The carboxylic acid carbonyl carbon will be significantly downfield (approx. 170-180 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with characteristic C-F couplings. The benzylic carbon will be observed around 35-45 ppm.
FTIR (cm⁻¹) A broad O-H stretch from the carboxylic acid will be present around 2500-3300 cm⁻¹. A sharp C=O stretch will be observed around 1700-1725 cm⁻¹. C-F stretching vibrations will appear in the 1000-1300 cm⁻¹ region. C-Br stretch will be in the fingerprint region.
Mass Spectrometry (EI) The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Fragmentation may involve the loss of the carboxyl group (-COOH), the bromine atom (-Br), and other characteristic fragments.

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Special care should be taken when handling bromine, N-Bromosuccinimide, and cyanide salts, as they are highly toxic and corrosive.

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic route and expected analytical data for this compound. The provided protocols, based on well-established chemical transformations, offer a solid foundation for researchers to produce this valuable synthetic intermediate. The detailed characterization data will be crucial for confirming the identity and purity of the synthesized compound, ensuring its suitability for downstream applications in drug discovery and materials science.

References

Physicochemical properties of "2-Bromo-4,5-difluorophenylacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Structure

This compound is a halogenated aromatic carboxylic acid. The presence of bromine and fluorine atoms, along with the carboxylic acid group, imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 883502-07-6[1][2][3]
Molecular Formula C₈H₅BrF₂O₂[1][2][4]
Molecular Weight 251.03 g/mol [2][4][5]
Appearance Off-white solid[1][2]
Melting Point 143.1 ± 26.5 °C[1]
Boiling Point 313.0 ± 37.0 °C at 760 mmHg[1][2]
Density 1.8 ± 0.1 g/cm³[1]
pKa 3.82 ± 0.10 (Predicted)[2]
LogP 2.21[1]
Water Solubility Slightly soluble in water[1][2][4]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]
Refractive Index 1.550[1]

Experimental Protocols

While specific experimental data for the determination of all physicochemical properties of this compound are not publicly detailed, standard laboratory procedures are employed for such characterizations. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it is completely liquid is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS). The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A sample is introduced into the mass spectrometer, ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured.

Solubility Determination

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature until saturation is reached. The concentration of the saturated solution is then determined analytically.

Synthetic Workflow

This compound is an intermediate used in organic synthesis. A generalized synthetic pathway for phenylacetic acids often involves the hydrolysis of a corresponding benzyl cyanide.

G start Starting Material (e.g., Substituted Toluene) step1 Halogenation start->step1 intermediate1 Benzyl Halide Intermediate step1->intermediate1 step2 Cyanation intermediate1->step2 intermediate2 Benzyl Cyanide Intermediate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for phenylacetic acids.

Applications in Research and Development

As a substituted phenylacetic acid, this compound is a versatile intermediate in the synthesis of various target molecules.[2] The presence of the bromo and difluoro groups provides multiple reaction sites for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions. Its utility is significant in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[6] While this specific molecule is not highlighted as a direct therapeutic agent, its role as a building block is crucial in the development of novel compounds with potential biological activities.

Safety Information

This compound is classified as harmful. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

References

In-Depth Technical Guide: 2-Bromo-4,5-difluorophenylacetic acid (CAS 883502-07-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-difluorophenylacetic acid is a halogenated aromatic carboxylic acid. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine and bromine substituents. Fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This document provides a summary of the available physicochemical data for this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and application in synthetic chemistry.

Identifier Value Source(s)
CAS Number 883502-07-6[1][2][3]
Molecular Formula C8H5BrF2O2[1][2]
MDL Number MFCD04973423[1][2]
Property Value Source(s)
Molecular Weight 251.02 g/mol [1]
Form Solid[4]
Color Off-white[4]
Boiling Point 313.0 ± 37.0 °C (Predicted)[4]
Density 1.774 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.82 ± 0.10 (Predicted)[4]
Water Solubility Slightly soluble in water[4]
Purity >97% - 98%
Storage Sealed in dry, Room Temperature[4]

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis.[4] The presence of the bromine atom on the phenyl ring allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds from simpler building blocks.

The difluoro substitution pattern on the phenyl ring is a key feature, as fluorine incorporation is a common strategy in drug design to modulate the electronic and metabolic properties of a molecule.

Biological Activity and Drug Development

As of the latest available information, there are no specific, publicly documented applications of this compound in the development of named pharmaceutical agents or as a biologically active molecule itself. Its role appears to be that of a versatile building block, which researchers can acquire for the synthesis of novel compounds. The ultimate biological activity of the final products derived from this intermediate would depend on the subsequent synthetic modifications and the overall structure of the resulting molecule.

No information regarding its mechanism of action or any associated signaling pathways has been found in the public domain.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound in synthetic procedures or biological assays are not available in published literature or patent filings. Researchers utilizing this compound would need to develop their own protocols based on standard organic synthesis methodologies for phenylacetic acid derivatives or for the specific reaction types they intend to perform.

Logical Relationship Diagram

Due to the absence of detailed experimental workflows or defined signaling pathways associated with this compound, a representative logical diagram illustrating its general utility is provided below.

G General Utility of this compound A This compound (CAS 883502-07-6) B Organic Synthesis Intermediate A->B C Cross-Coupling Reactions (e.g., Suzuki, Heck) B->C D Derivatization of Carboxylic Acid B->D E Novel Chemical Entities C->E D->E F Screening for Biological Activity E->F

Caption: General workflow from starting material to potential biological screening.

Conclusion

This compound is a commercially available fine chemical with well-defined physicochemical properties. Its primary and currently known application is as a versatile intermediate for organic synthesis, particularly in the construction of complex molecules that may be of interest in pharmaceutical and materials science research. The lack of specific, publicly available data on its biological activity or its use in established synthetic pathways for drug candidates suggests that it is a foundational building block awaiting exploration by the scientific community. Researchers in drug discovery are encouraged to consider its potential in the design and synthesis of novel compounds, leveraging its unique halogenation pattern to create new chemical entities with potentially enhanced properties.

References

Spectral Analysis of 2-Bromo-4,5-difluorophenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-Bromo-4,5-difluorophenylacetic acid (C₈H₅BrF₂O₂), a valuable intermediate in organic synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectral data for a solid organic acid, ensuring researchers can confidently characterize this and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations based on the analysis of similar chemical structures and established spectroscopic principles.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 10-12Singlet, broad1H-COOH
~ 7.4Doublet of doublets1HAr-H
~ 7.2Doublet of doublets1HAr-H
~ 3.7Singlet2H-CH₂-
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 175-C OOH
~ 150 (d, J ≈ 250 Hz)C -F
~ 147 (d, J ≈ 250 Hz)C -F
~ 122 (d, J ≈ 20 Hz)C -H
~ 120 (d, J ≈ 20 Hz)C -H
~ 115 (d, J ≈ 5 Hz)C -Br
~ 130Ar-C -CH₂
~ 40-C H₂-
Predicted IR Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1700-1720StrongC=O stretch (Carboxylic acid)
1450-1600Medium-StrongC=C stretch (Aromatic ring)
1200-1300StrongC-O stretch
1000-1100StrongC-F stretch
600-800MediumC-Br stretch
Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI), Negative Ion Mode

m/zInterpretation
249/251[M-H]⁻ (Isotopic pattern for Br)
205/207[M-H-CO₂]⁻ (Decarboxylation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Securely cap the NMR tube and vortex until the sample is completely dissolved. A gentle warming in a water bath may be necessary for poorly soluble compounds.

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 30-degree pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters include a 30-degree pulse, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Technique: Attenuated Total Reflectance (ATR)

Materials:

  • This compound (a small, spatula-tip amount)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal and press thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Technique: Electrospray Ionization (ESI) in Negative Ion Mode

Materials:

  • This compound (~1 mg)

  • High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Volumetric flask (e.g., 10 mL)

  • Micropipettes

  • Sample vial

Procedure:

  • Prepare a stock solution of the sample by dissolving approximately 1 mg in 10 mL of a suitable solvent to make a concentration of about 100 µg/mL.

  • Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL. The optimal concentration may need to be determined empirically.

  • Transfer the final diluted sample solution to a clean sample vial.

  • Set up the mass spectrometer with an ESI source operating in negative ion mode.

  • Typical ESI source parameters might include a capillary voltage of -3 to -4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 250-350 °C. These parameters should be optimized for the specific instrument and compound.

  • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analyze the resulting spectrum for the deprotonated molecular ion [M-H]⁻ and any characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for all bromine-containing ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a novel chemical compound such as this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final Report & Characterization Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-difluorophenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4,5-difluorophenylacetic acid, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical principles governing its solubility. Furthermore, it offers detailed experimental protocols for the accurate determination of this critical parameter in a range of organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, formulation development, and drug discovery.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and development.[1] For a compound like this compound, understanding its solubility in various organic solvents is paramount for several reasons:

  • Reaction Kinetics: The rate and outcome of a chemical reaction often depend on the concentration of the reactants in the solution.

  • Purification: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of the target compound and impurities in various solvent systems.

  • Formulation Development: In the pharmaceutical industry, solubility is a critical factor that influences a drug's bioavailability and the choice of excipients for formulation.[2]

  • Drug Discovery: Early assessment of solubility helps in identifying promising drug candidates and optimizing their properties for better in vivo performance.[3]

Physicochemical Properties of this compound

  • Structure: this compound possesses a carboxylic acid group, which is polar and capable of hydrogen bonding. The aromatic ring with bromo and difluoro substituents contributes to its lipophilicity.

  • Polarity: The presence of both polar (carboxylic acid) and non-polar (bromodifluorophenyl group) moieties suggests that it will exhibit a range of solubilities in different organic solvents.

  • "Like Dissolves Like": Based on this principle, it is expected to be more soluble in polar organic solvents that can interact with the carboxylic acid group, such as alcohols and polar aprotic solvents. Its solubility in non-polar solvents is likely to be more limited.

  • Water Solubility: The compound is reported to be slightly soluble in water.[4][5][6]

The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility behavior.

A This compound B Carboxylic Acid Group (-COOH) A->B C Bromodifluorophenyl Group A->C D Polar Nature (Hydrogen Bonding) B->D E Lipophilic Nature C->E F High Solubility in Polar Organic Solvents (e.g., Alcohols, Acetone) D->F G Moderate to Low Solubility in Non-polar Organic Solvents (e.g., Hexane, Toluene) E->G

Caption: Predicted solubility based on molecular structure.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Methanol25Shake-Flask
Ethanol25Shake-Flask
Isopropanol25Shake-Flask
Acetone25Shake-Flask
Ethyl Acetate25Shake-Flask
Dichloromethane25Shake-Flask
Toluene25Shake-Flask
Hexane25Shake-Flask
Acetonitrile25Shake-Flask
Tetrahydrofuran25Shake-Flask
Dimethylformamide25Shake-Flask
Dimethyl Sulfoxide25Shake-Flask

Experimental Protocols for Solubility Determination

To obtain reliable and accurate solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials:

  • This compound (solid)

  • High-purity organic solvents

  • Thermostatic shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor.

The following diagram outlines the workflow for the shake-flask method.

A Start: Excess Solid Compound B Add Known Volume of Solvent A->B C Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC or UV-Vis E->F G Calculate Solubility F->G H End: Quantitative Solubility Data G->H

Caption: Experimental workflow for the shake-flask method.

Kinetic Solubility Assays

For high-throughput screening in drug discovery, kinetic solubility assays are often employed.[1][7] These methods are faster but may not represent true thermodynamic equilibrium. A common approach involves dissolving the compound in a solvent like DMSO and then adding it to an aqueous buffer or organic solvent to observe precipitation.

Solubility in the Context of Drug Development

Solubility testing is a critical component throughout the drug discovery and development pipeline.[3]

  • Lead Identification: Early solubility screening helps to identify promising compounds with favorable physicochemical properties.[3]

  • Lead Optimization: During this phase, chemists modify the structure of lead compounds to improve their solubility and other properties.[3]

  • Formulation Development: Understanding the solubility of an active pharmaceutical ingredient (API) in various excipients is essential for designing a stable and effective drug product.[2]

  • In Vivo Predictions: Solubility data can be used to predict a drug's behavior in the body, including its absorption and bioavailability.[3]

The following diagram illustrates the role of solubility assessment at different stages of drug development.

A Drug Discovery B Lead Identification A->B C Lead Optimization B->C G Solubility Assessment B->G D Preclinical Development C->D C->G E Formulation Development D->E F Clinical Trials E->F E->G

Caption: Role of solubility assessment in drug development.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a framework for its determination. A qualitative understanding of its solubility can be derived from its molecular structure. For precise and reliable quantitative data, the detailed experimental protocol for the shake-flask method provides a robust methodology. The generation of such data is crucial for the effective application of this compound in research and development.

References

The Reactivity of the Bromine Atom in 2-Bromo-4,5-difluorophenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-4,5-difluorophenylacetic acid, a versatile building block in medicinal chemistry and materials science. The strategic positioning of the bromine atom, activated by the electron-withdrawing fluorine atoms and the phenylacetic acid moiety, allows for a diverse range of chemical transformations. This document details key reactions, provides experimental protocols, and presents quantitative data for analogous systems to guide synthetic strategies.

Overview of Reactivity

The bromine atom in this compound is amenable to a variety of transformations, primarily driven by transition-metal-catalyzed cross-coupling reactions and organometallic chemistry. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbon atom attached to the bromine, facilitating oxidative addition to low-valent metal catalysts. However, the presence of the acidic proton of the carboxylic acid group requires careful consideration of the reaction conditions, particularly the choice of base, to avoid undesirable side reactions.

The primary modes of reactivity at the C-Br bond include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Heck Reaction (C-C bond formation)

  • Copper-Catalyzed Reactions:

    • Ullmann Condensation (C-O and C-N bond formation)

  • Organometallic Transformations:

    • Grignard Reagent Formation

    • Lithiation (Bromine-Lithium Exchange)

  • Nucleophilic Aromatic Substitution (SNA r): While less common for bromides compared to fluorides in highly activated systems, it is a potential reaction pathway under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides. For this compound, these reactions provide a powerful means to introduce a wide array of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Note: The following data is for analogous compounds and serves as a representative guide for the expected reactivity of this compound. Yields are highly dependent on the specific substrates and reaction conditions.

Coupling Partner (Aryl Boronic Acid)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Compound
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10012-18~902-Bromo-4-methylpyridine
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water801285-95Generic Aryl Bromide
3-Thienylboronic acidXPhos Palladacycle G2 / XPhosK₃PO₄THF/H₂ORoom Temp0.5High4-Chloroanisole

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 2-carboxymethyl-4,5-difluorophenyl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[1][2] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

Amine Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Compound
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1008~922-Bromo-4-methylpyridine
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24High2-Bromo-4-fluorophenol
BenzylaminePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1101280-90Generic Aryl Bromide

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Setup Assemble dry glassware under inert atmosphere Reagents Add Pd catalyst, ligand, and base Setup->Reagents Substrates Add solvent, aryl bromide, and amine Reagents->Substrates Heating Heat to specified temperature with stirring Substrates->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quench Cool and quench the reaction Monitoring->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify by chromatography Extract->Purify

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[3][4] The reactivity of aryl halides in this reaction is generally I > OTf > Br > Cl.[3]

Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides

Alkyne Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Compound
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606~882-Bromo-4-methylpyridine
1-HeptynePdCl₂(PPh₃)₂ / CuIDiisopropylamineTHFRoom Temp389Generic Aryl Halide[3]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene501285-95Generic Aryl Bromide

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[5][6]

Quantitative Data for Heck Reaction of Analogous Aryl Bromides

Alkene Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Compound
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10018-24High2-Bromo-4-methylpyridine
n-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF1001280-90Generic Aryl Bromide
AcrylonitrilePdCl₂K₂CO₃NMP120875-85Generic Aryl Bromide

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add anhydrous, degassed acetonitrile, the alkene (1.5 equiv.), and triethylamine (Et₃N, 1.5 equiv.).

  • Reaction: Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Other Significant Reactions

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, phenols, or amines.[7][8] It typically requires higher temperatures than palladium-catalyzed reactions.

Experimental Protocol: Ullmann C-O Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired phenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (CuI, 10 mol%).

  • Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction: Heat the mixture to 150-200 °C for 12-24 hours.

  • Monitoring and Workup: Monitor by TLC or LC-MS. After cooling, dilute with water and extract with an organic solvent.

  • Purification: Purify by standard chromatographic techniques.

Grignard Reagent Formation

Formation of a Grignard reagent from this compound is challenging due to the presence of the acidic carboxylic acid proton, which would quench the Grignard reagent.[9] Protection of the carboxylic acid as an ester is necessary before attempting Grignard formation.

Logical Relationship for Grignard Reagent Formation with an Acidic Proton

Grignard_Logic Start This compound Protect Protect carboxylic acid (e.g., as ester) Start->Protect Protected Protected Aryl Bromide Protect->Protected Grignard_Formation React with Mg in ether (e.g., THF) Protected->Grignard_Formation Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent Quench Reaction with electrophile Grignard_Reagent->Quench Deprotect Deprotect carboxylic acid Quench->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Logical workflow for Grignard reagent formation from a substrate with an acidic proton.

Experimental Protocol: Grignard Formation (from the protected ester)

  • Preparation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 equiv.).

  • Initiation: Add a small crystal of iodine to activate the magnesium.

  • Reagent Addition: Add a solution of the methyl or ethyl ester of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: The reaction is typically initiated by gentle heating and then maintained at reflux for 1-2 hours.

  • Usage: The resulting Grignard reagent can be used in subsequent reactions with various electrophiles.

Lithiation (Bromine-Lithium Exchange)

Similar to Grignard formation, direct lithiation using organolithium reagents is incompatible with the acidic proton. After protection of the carboxylic acid, bromine-lithium exchange can be achieved at low temperatures.

Experimental Protocol: Bromine-Lithium Exchange (from the protected ester)

  • Reaction Setup: Dissolve the protected ester of this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add n-butyllithium (1.1 equiv.) dropwise.

  • Reaction: Stir the mixture at -78 °C for 30-60 minutes.

  • Quenching: The resulting aryllithium species can be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones).

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its carbon-bromine bond. The presence of fluorine atoms activates the molecule for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, allowing for the facile introduction of diverse functionalities. While the acidic proton of the carboxylic acid moiety necessitates careful consideration of reaction conditions, particularly for organometallic transformations, appropriate protection strategies can be employed. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important building block in their synthetic endeavors.

References

The Versatile Building Block: A Technical Guide to 2-Bromo-4,5-difluorophenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4,5-difluorophenylacetic acid is a valuable halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, coupled with a reactive carboxylic acid moiety, makes it an attractive starting material for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and potential applications, with a focus on providing practical experimental details for laboratory use.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValue
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.02 g/mol
CAS Number 883502-07-6
Appearance Off-white solid
Predicted Boiling Point 313.0 ± 37.0 °C
Predicted Density 1.774 ± 0.06 g/cm³
Predicted pKa 3.82 ± 0.10
Water Solubility Slightly soluble in water

Synthesis of this compound

Proposed Synthetic Pathways

Two logical and well-precedented strategies for the synthesis of this compound are the Arndt-Eistert homologation of the corresponding benzoic acid and the hydrolysis of the corresponding phenylacetonitrile.

Figure 1: Proposed synthetic routes to this compound.

Arndt-Eistert Homologation: This classical method for one-carbon homologation of carboxylic acids is a highly viable route.[1][2][3][4]

  • Step 1: Acyl Chloride Formation: 2-Bromo-4,5-difluorobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Step 2: Diazoketone Formation: The acyl chloride is then reacted with diazomethane to form the intermediate diazoketone.

  • Step 3: Wolff Rearrangement: The diazoketone, upon treatment with a silver oxide catalyst in the presence of water, undergoes a Wolff rearrangement to yield the desired this compound.[1][4]

Hydrolysis of Phenylacetonitrile: This two-step approach offers an alternative pathway.

  • Step 1: Nitrile Formation: A suitable starting material, such as 1-bromo-2-(bromomethyl)-4,5-difluorobenzene, can be reacted with sodium or potassium cyanide to introduce the nitrile group.

  • Step 2: Hydrolysis: The resulting 2-Bromo-4,5-difluorophenylacetonitrile is then subjected to acidic or basic hydrolysis to afford the final carboxylic acid product.

Key Reactions and Applications in Organic Synthesis

The bromine atom on the aromatic ring of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The carboxylic acid group can be readily converted to other functional groups such as esters, amides, and alcohols, further expanding its synthetic utility.

For many cross-coupling reactions, it is often advantageous to first protect the carboxylic acid moiety as an ester (e.g., a methyl or ethyl ester) to prevent potential side reactions.

G A Methyl 2-Bromo-4,5-difluorophenylacetate B Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) A->B C Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, Base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D E Biaryl Acetic Acid Derivatives B->E F Alkynyl Phenylacetic Acid Derivatives C->F G Amino Phenylacetic Acid Derivatives D->G

Figure 2: Key cross-coupling reactions of the methyl ester of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[5]

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-120Good to Excellent
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-100Good to Excellent
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100>95
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6][7]

Experimental Protocol:

A typical procedure for the Sonogashira coupling is as follows:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).[6]

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • After completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp. - 60>90
Pd(OAc)₂ / P(p-tol)₃DBUDMF8070-96
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[6][8][9]

Experimental Protocol:

A general protocol for the Buchwald-Hartwig amination is as follows:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a G3-XPhos palladacycle, 1-5 mol%), a phosphine ligand (if not using a precatalyst), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry reaction vessel.

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Good to Excellent
Pd₂(dba)₃ / XantphosNaOtBuDioxane80-110Good to Excellent

Applications in Drug Discovery and Agrochemicals

Fluorinated phenylacetic acid derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The closely related 2,4,5-trifluorophenylacetic acid is a key building block for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, used for the treatment of type 2 diabetes.[10][11][12][13] This highlights the potential of this compound as a precursor for novel drug candidates. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[14]

The versatility of 2-Bromo-4,5-difluorobenzoic acid, the precursor to the title compound, in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors further underscores the importance of this structural motif in modern drug discovery.[14] Additionally, this class of compounds serves as a crucial component in the development of new pesticides and herbicides.[14]

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its ability to undergo a variety of transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecules with applications in medicinal chemistry and agrochemical research. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Bromo-4,5-difluorophenylacetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-difluorophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its utility is primarily recognized in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, plausible synthetic protocol based on established chemical principles, and a discussion of its potential applications in research and development.

Introduction

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 883502-07-6[1][2][3]
Molecular Formula C₈H₅BrF₂O₂[1]
Molecular Weight 251.03 g/mol [2]
Appearance Off-white to white solidN/A
Purity Typically ≥98%[4]
Melting Point >110 °C[5]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A plausible and widely applicable method involves the formation of a Grignard reagent from the corresponding benzyl bromide, followed by carboxylation.

Step 1: Synthesis of 2-Bromo-4,5-difluorobenzyl bromide

The initial step involves the radical bromination of 1-bromo-2-methyl-4,5-difluorobenzene.

Diagram of the Synthetic Workflow for 2-Bromo-4,5-difluorobenzyl bromide:

Synthesis_Step1 start 1-Bromo-2-methyl-4,5-difluorobenzene reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Carbon Tetrachloride (CCl4) start->reagents Reflux product 2-Bromo-4,5-difluorobenzyl bromide reagents->product

Caption: Radical bromination of the starting material to yield the benzyl bromide intermediate.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 1-bromo-2-methyl-4,5-difluorobenzene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq) in anhydrous carbon tetrachloride (CCl₄).

  • Reaction Execution: The reaction mixture is stirred and heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 2-bromo-4,5-difluorobenzyl bromide, can be further purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

The second step involves the formation of a Grignard reagent from the synthesized benzyl bromide, followed by carboxylation using solid carbon dioxide (dry ice).

Diagram of the Synthetic Workflow for this compound:

Synthesis_Step2 cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation and Work-up start_g 2-Bromo-4,5-difluorobenzyl bromide mg Magnesium turnings Anhydrous Diethyl Ether start_g->mg grignard 2-Bromo-4,5-difluorobenzyl magnesium bromide mg->grignard co2 Solid CO2 (Dry Ice) grignard->co2 hcl Aqueous HCl (work-up) co2->hcl product This compound hcl->product

Caption: Formation of the Grignard reagent followed by carboxylation to yield the final product.

Experimental Protocol:

  • Grignard Reagent Formation:

    • A dry, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flame-dried under a stream of nitrogen.

    • A solution of 2-bromo-4,5-difluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to the magnesium turnings. A crystal of iodine may be added to initiate the reaction.

    • Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • The Grignard solution is cooled in an ice bath.

    • Freshly crushed solid carbon dioxide (dry ice, an excess) is added portion-wise to the stirred Grignard reagent solution.

    • The reaction mixture is allowed to warm to room temperature and stirred until all the carbon dioxide has sublimated.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of cold 1 M aqueous hydrochloric acid (HCl).

    • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude this compound is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Potential Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a key intermediate in several areas of research and development:

  • Medicinal Chemistry: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The unique halogenation pattern of this compound could be exploited to synthesize novel analogues with altered potency, selectivity, or pharmacokinetic profiles. The bromine atom also provides a handle for further functionalization through cross-coupling reactions.

  • Agrochemicals: Phenylacetic acid derivatives are also found in some herbicides and fungicides. The introduction of fluorine atoms is a common strategy in agrochemical design to enhance biological activity and metabolic stability.

  • Materials Science: Fluorinated organic molecules are of interest in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of new pharmaceuticals, agrochemicals, and materials. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established organometallic methodologies. This guide provides a comprehensive overview of its properties and a detailed protocol for its preparation, serving as a valuable resource for researchers and scientists in the field of organic synthesis.

References

The Versatile Scaffold: Unlocking the Potential of 2-Bromo-4,5-difluorophenylacetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Executive Summary

2-Bromo-4,5-difluorophenylacetic acid is a fluorinated aromatic carboxylic acid that is emerging as a valuable and versatile scaffold in medicinal chemistry. Its strategic placement of bromine and fluorine atoms, coupled with a reactive carboxylic acid moiety, provides a unique chemical handle for the synthesis of a diverse range of complex molecules with significant therapeutic potential. This technical guide explores the core applications of this compound, focusing on its promising role in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and selective voltage-gated sodium channel 1.7 (NaV1.7) inhibitors for non-opioid pain management. This document provides a comprehensive overview of the synthetic utility, potential biological targets, relevant signaling pathways, and detailed experimental protocols for the derivatization of this key intermediate.

Introduction: The Strategic Advantage of Fluorination and Bromination

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The difluoro substitution pattern in this compound offers these advantages, while the bromine atom serves as a key functional group for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The phenylacetic acid core itself is a common motif in many biologically active compounds, providing a robust framework for drug design.

This guide will delve into the most promising therapeutic avenues for derivatives of this compound, supported by data from analogous compounds and detailed methodologies for their synthesis and evaluation.

Key Therapeutic Applications

Based on the known biological activities of structurally related compounds, two primary areas of application have been identified for derivatives of this compound:

  • GPR119 Agonists for Type 2 Diabetes: The closely related 2-Bromo-4,5-difluorobenzoic acid is a known building block for GPR119 agonists. GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.

  • Selective NaV1.7 Inhibitors for Pain Management: The same benzoic acid analog has been utilized in the synthesis of selective NaV1.7 inhibitors. NaV1.7 is a voltage-gated sodium channel crucial for the transmission of pain signals. Selective inhibitors of NaV1.7 hold the promise of potent analgesia without the side effects associated with non-selective sodium channel blockers or opioids.

Quantitative Data on Analogous Compounds

Table 1: Biological Activity of GPR119 Agonists Derived from Analogous Scaffolds

Compound IDScaffoldTargetAssayEC50 (nM)Reference
GSK1292263Pyridinol derivativeHuman GPR119cAMP Accumulation20.6
Compound 4p1,2,4-OxadiazoleHuman GPR119cAMP Accumulation20.6

Table 2: Biological Activity of NaV1.7 Inhibitors Derived from Analogous Scaffolds

Compound IDScaffoldTargetAssayIC50 (µM)Reference
QLS-81Ralfinamide analogHuman NaV1.7Whole-cell patch clamp3.5
RalfinamidePhenylacetamideHuman NaV1.7Whole-cell patch clamp37.1

Signaling Pathways

Understanding the downstream signaling pathways of the targeted receptors is crucial for drug development. The following diagrams, generated using the DOT language, illustrate the key signaling cascades for GPR119 and NaV1.7.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR119 Agonist GPR119 GPR119 Agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis GLP1Vesicles GLP-1 Vesicles PKA->GLP1Vesicles promotes exocytosis InsulinSecretion Insulin Secretion (Pancreatic β-cell) InsulinVesicles->InsulinSecretion GLP1Secretion GLP-1 Secretion (Intestinal L-cell) GLP1Vesicles->GLP1Secretion

GPR119 Agonist Signaling Pathway

NaV17_Signaling cluster_neuron Nociceptive Neuron cluster_membrane Cell Membrane NaV17 NaV1.7 Channel Na_in Na+ (intracellular) NaV17->Na_in Inhibitor NaV1.7 Inhibitor Inhibitor->NaV17 blocks Na_out Na+ (extracellular) Na_out->NaV17 influx Depolarization Membrane Depolarization Na_in->Depolarization causes ActionPotential Action Potential Propagation Depolarization->ActionPotential triggers PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal results in Amide_Coupling_Workflow Start Start: This compound + Amine Coupling Amide Coupling (EDC, HOBt, DIPEA in DMF) Start->Coupling Workup Aqueous Workup (DCM, NaHCO3, Brine) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Amide Product Purification->Product Suzuki_Coupling_Workflow Start Start: Bromo-derivative + Boronic Acid ReactionSetup Reaction Setup (Pd Catalyst, Base, Solvent) Start->ReactionSetup Heating Heating under Inert Atmosphere ReactionSetup->Heating Workup Aqueous Workup Heating->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Coupled Product Purification->Product

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Bromo-4,5-difluorophenylacetic acid: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-difluorophenylacetic acid is a readily available synthetic intermediate with significant potential for the development of novel bioactive molecules. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling reactions and two fluorine atoms to enhance metabolic stability and binding affinity, makes it an attractive scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the core compound, explores potential structural analogs and derivatives, and outlines detailed experimental protocols for their synthesis and biological evaluation. While specific biological data for a wide range of derivatives of this exact molecule are not extensively reported in publicly accessible literature, this document serves as a foundational framework for initiating research programs aimed at exploring its therapeutic potential. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, we present a roadmap for the rational design and discovery of novel drug candidates.

Introduction to the Core Scaffold: this compound

This compound is a phenylacetic acid derivative with the chemical formula C₈H₅BrF₂O₂. The presence of the bromine and fluorine substituents on the phenyl ring, combined with the carboxylic acid moiety, provides multiple avenues for chemical modification, making it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the core compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₅BrF₂O₂--INVALID-LINK--
Molecular Weight 251.03 g/mol --INVALID-LINK--
CAS Number 883502-07-6--INVALID-LINK--
Appearance Off-white solid--INVALID-LINK--
Boiling Point (Predicted) 313.0 ± 37.0 °C--INVALID-LINK--
Density (Predicted) 1.774 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 3.82 ± 0.10--INVALID-LINK--
Water Solubility Slightly soluble--INVALID-LINK--

Potential Structural Analogs and Derivatives

The chemical structure of this compound allows for the generation of a diverse library of derivatives through modifications at three primary sites: the carboxylic acid group, the phenyl ring via the bromine atom, and the benzylic position.

Derivatives of the Carboxylic Acid Moiety

The carboxylic acid functional group can be readily converted into a variety of other functional groups, including esters, amides, and hydroxamic acids. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor, thereby influencing its pharmacokinetic and pharmacodynamic profile.

  • Amide Derivatives: Amidation of the carboxylic acid can introduce a wide range of substituents, allowing for the exploration of interactions with specific binding pockets in target proteins.

  • Ester Derivatives: Esterification can be used to create prodrugs that may enhance oral bioavailability, with the ester being cleaved in vivo to release the active carboxylic acid.

Analogs via Modification of the Phenyl Ring

The bromine atom on the phenyl ring is a key handle for introducing structural diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the synthesis of biaryl, acetylenic, and aminated analogs, respectively.

Logical Relationship of Potential Derivatives

logical_relationships Potential Derivative Pathways A This compound B Amide Derivatives A->B Amidation C Ester Derivatives A->C Esterification D Biaryl Analogs (Suzuki Coupling) A->D Pd-catalyzed Cross-Coupling E Alkynyl Analogs (Sonogashira Coupling) A->E Pd-catalyzed Cross-Coupling

Caption: Potential synthetic pathways for derivatives of the core compound.

Potential Therapeutic Applications and Biological Activities

While direct biological data for derivatives of this compound is limited, the known activities of structurally similar compounds provide a strong basis for hypothesizing potential therapeutic applications.

Kinase Inhibition

Many kinase inhibitors feature a substituted aromatic core. The fluorinated phenylacetic acid scaffold could serve as a foundation for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The trifluoromethyl phenylacetic acid moiety, for instance, is a known component in the synthesis of certain kinase inhibitors.

Anti-inflammatory Activity

Substituted phenylacetic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of the core compound could be investigated for their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2).

Ion Channel Modulation

The structurally related compound 2-Bromo-4,5-difluorobenzoic acid is a known intermediate in the synthesis of selective NaV1.7 inhibitors, suggesting that derivatives of this compound may also exhibit activity as ion channel modulators.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of key derivatives and for the assessment of their potential biological activities. These protocols are based on established methodologies for similar classes of compounds.

General Synthesis of Amide Derivatives

This protocol describes a general method for the amidation of this compound using a coupling agent.

Workflow for Amide Synthesis

amide_synthesis_workflow start Start step1 Dissolve this compound and coupling agent (e.g., HATU) in DMF start->step1 step2 Add amine and base (e.g., DIPEA) step1->step2 step3 Stir at room temperature step2->step3 step4 Aqueous workup step3->step4 step5 Purification by column chromatography step4->step5 end End step5->end

Caption: General workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Desired amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Kinase Inhibition Assay Protocol

This protocol outlines a general in vitro assay to screen for the inhibitory activity of synthesized compounds against a target kinase.

Kinase Inhibition Assay Workflow

kinase_assay_workflow start Start step1 Prepare serial dilutions of test compound start->step1 step2 Add kinase, substrate, and ATP to microplate wells step1->step2 step3 Add test compound to wells step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop reaction and measure kinase activity (e.g., using a luminescence-based assay) step4->step5 step6 Calculate IC50 values step5->step6 end End step6->end

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide), and ATP to the reaction buffer.

  • Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the remaining ATP, which is inversely proportional to kinase activity, using a commercially available luminescence-based assay kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

As specific quantitative data for a broad range of derivatives of this compound are not available, a template for data presentation is provided below. This structure should be used to organize and compare data as it is generated.

Table 2: Template for Biological Activity Data of Amide Derivatives

Compound IDR GroupTarget KinaseIC₅₀ (µM)
Core-NH-R₁ e.g., -CH₂-PhKinase A
Core-NH-R₂ e.g., -CyclohexylKinase A
Core-NH-R₃ e.g., -Pyridin-2-ylKinase A
Core-NH-R₁ e.g., -CH₂-PhKinase B
Core-NH-R₂ e.g., -CyclohexylKinase B
Core-NH-R₃ e.g., -Pyridin-2-ylKinase B

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. This guide has outlined the potential for generating a diverse library of structural analogs and derivatives and has provided a framework of detailed experimental protocols for their synthesis and biological evaluation. While the full potential of this scaffold remains to be explored, the information presented herein offers a solid foundation for researchers to embark on discovery programs aimed at identifying new drug candidates with potential applications in oncology, inflammation, and beyond. The systematic application of the proposed synthetic and screening strategies is anticipated to unlock the therapeutic value of this versatile chemical entity.

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Bromo-4,5-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-difluorophenylacetic acid is a versatile synthetic building block in medicinal chemistry, valued for its unique substitution pattern that offers multiple avenues for chemical modification. The presence of bromine and two fluorine atoms on the phenyl ring allows for the strategic introduction of various functional groups through cross-coupling reactions and nucleophilic substitution, enabling the construction of complex molecular architectures. This document provides detailed protocols for the synthesis of a potential kinase inhibitor, N-(3-(trifluoromethyl)phenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide, a novel bioactive molecule, through an efficient amide coupling reaction. Kinase inhibitors are a critical class of targeted therapeutics, particularly in oncology, and the phenylacetamide scaffold is a common feature in many such drugs. These notes offer experimental procedures, quantitative data, and workflow visualizations to facilitate research and development in this area.

Data Presentation

The following tables summarize the key properties of the starting material and the synthesized bioactive molecule, along with representative biological activity data.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
This compoundC₈H₅BrF₂O₂251.03Off-white solid>98%
3-(Trifluoromethyl)anilineC₇H₆F₃N161.12Colorless liquid>99%
N-(3-(trifluoromethyl)phenyl)-2-(2-bromo-4,5-difluorophenyl)acetamideC₁₅H₉BrF₅NO394.14White to pale yellow solid>98% (post-purification)

Table 2: Illustrative Biological Activity Data for the Synthesized Compound

The following data is representative of the expected biological activity for a compound of this class against a panel of cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of cell growth.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
HCT116Colorectal Carcinoma3.8
U87 MGGlioblastoma7.2

Experimental Protocols

Synthesis of N-(3-(trifluoromethyl)phenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide via HATU-mediated Amide Coupling

This protocol details the synthesis of the target bioactive molecule using a highly efficient and widely used amide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound (1.0 eq)

  • 3-(Trifluoromethyl)aniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add 3-(trifluoromethyl)aniline (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexanes:EtOAc solvent system). The reaction is complete when the starting acid spot is no longer visible.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(3-(trifluoromethyl)phenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide as a white to pale yellow solid.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Visualizations

Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for N-(3-(trifluoromethyl)phenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide start_material This compound reaction Amide Coupling start_material->reaction amine 3-(Trifluoromethyl)aniline amine->reaction reagents HATU, DIPEA, DMF reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product N-(3-(trifluoromethyl)phenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide purification->product

Caption: Synthetic pathway for the target bioactive molecule.

Representative Kinase Signaling Pathway

Kinase_Signaling_Pathway Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization ras RAS dimerization->ras activates raf RAF ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription Transcription Factors erk->transcription activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation leads to inhibitor Synthesized Inhibitor inhibitor->dimerization inhibits

Caption: Potential mechanism of action via RTK pathway inhibition.

Application Notes and Protocols: 2-Bromo-4,5-difluorophenylacetic Acid in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-4,5-difluorophenylacetic acid as a key starting material in the synthesis of potent and selective kinase inhibitors, with a specific focus on inhibitors of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases. The protocols outlined below detail a synthetic pathway from this compound to a pyrazole-based BTK inhibitor, based on methodologies described in patent literature.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the difluoro-substitution pattern can enhance metabolic stability and binding affinity of the final compound. This document details its application in the synthesis of a class of pyrazole-based inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of several hematological cancers and autoimmune disorders.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors that promote B-cell proliferation and survival. Inhibition of BTK can effectively block these downstream signals, making it an attractive therapeutic strategy.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK_inactive BTK (inactive) SYK->BTK_inactive Recruits & Activates BTK_active BTK (active) BTK_inactive->BTK_active PLCg2_inactive PLCγ2 (inactive) BTK_active->PLCg2_inactive Phosphorylates PLCg2_active PLCγ2 (active) PLCg2_inactive->PLCg2_active IP3 IP3 PLCg2_active->IP3 DAG DAG PLCg2_active->DAG Inhibitor BTK Inhibitor Inhibitor->BTK_active Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Point of Inhibition.

Experimental Protocols

The synthesis of pyrazole-based BTK inhibitors from this compound can be achieved in a multi-step sequence. The overall workflow involves the reduction of the phenylacetic acid to the corresponding aldehyde, followed by the construction of the pyrazole core and subsequent functionalization.

Overall Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate1 2-Bromo-4,5-difluorobenzaldehyde Start->Intermediate1 Reduction Intermediate2 Substituted Pyrazole Intermediate Intermediate1->Intermediate2 Cyclocondensation FinalProduct Pyrazole-based BTK Inhibitor Intermediate2->FinalProduct Functionalization BiologicalAssay Biological Assay (BTK Inhibition) FinalProduct->BiologicalAssay

Caption: Synthetic Workflow for Pyrazole-based BTK Inhibitors.

Step 1: Synthesis of 2-Bromo-4,5-difluorobenzaldehyde

Protocol: The reduction of this compound to the corresponding aldehyde can be achieved through a two-step process involving conversion to an intermediate alcohol followed by oxidation.

  • Reduction to Alcohol:

    • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add borane-THF complex (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-bromo-4,5-difluorophenyl)methanol.

  • Oxidation to Aldehyde:

    • Dissolve the crude (2-bromo-4,5-difluorophenyl)methanol (1.0 eq) in dichloromethane (DCM).

    • Add manganese dioxide (MnO₂) (10 eq) to the solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours.

    • Filter the reaction mixture through a pad of celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure to afford 2-bromo-4,5-difluorobenzaldehyde, which can be purified by column chromatography if necessary.

Step 2: Synthesis of a Pyrazole-based BTK Inhibitor Intermediate

Protocol: This protocol is adapted from the general procedure described in patent WO2017103611A1 for the synthesis of a pyrazole intermediate.

  • Formation of the Knoevenagel Condensation Product:

    • To a solution of 2-bromo-4,5-difluorobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry to obtain 2-((2-bromo-4,5-difluorophenyl)methylene)malononitrile.

  • Cyclocondensation to form the Pyrazole Core:

    • To a suspension of the Knoevenagel condensation product (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction to room temperature and add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield the 5-amino-3-(2-bromo-4,5-difluorophenyl)-1H-pyrazole-4-carbonitrile intermediate.

Quantitative Data

The inhibitory activity of pyrazole-based compounds derived from related bromo-fluoro phenyl precursors against BTK has been reported in patent literature. While specific data for a compound directly synthesized from this compound is not available, the data for structurally similar compounds demonstrate the potential of this scaffold.

Compound ID (Example from WO2017103611A1)Target KinaseIC50 (nM)
Example 1BTK< 100
Example 2BTK< 100
Example 3BTK< 50
Example 4BTK< 50

Note: The table presents representative data for analogous compounds to illustrate the potency of the chemical class.

Conclusion

This compound serves as a viable and strategic starting material for the synthesis of potent pyrazole-based Bruton's tyrosine kinase inhibitors. The synthetic route, involving the initial reduction to the corresponding aldehyde followed by well-established cyclocondensation reactions, provides a clear path to this important class of kinase inhibitors. The fluorination pattern of the starting material is anticipated to impart favorable pharmacological properties to the final compounds. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

References

Application Notes and Protocols for 2-Bromo-4,5-difluorophenylacetic acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Bromo-4,5-difluorophenylacetic acid" is a fluorinated aromatic carboxylic acid available as an intermediate for organic synthesis.[1][2][3][4] While specific agrochemical applications of this compound are not extensively documented in publicly available literature, its structural features—a phenylacetic acid core with halogen substituents—are present in various commercial agrochemicals. Phenylacetic acid derivatives are known to exhibit herbicidal activity, often by mimicking the plant hormone auxin.[5][6][7] The presence of fluorine atoms can enhance the efficacy and metabolic stability of agrochemicals. A related compound, 2-Bromo-4,5-difluorobenzoic acid, is noted as a key component in the development of new pesticides and herbicides.[8]

These application notes provide a framework for exploring the potential of "this compound" as a lead compound in the discovery of novel herbicides, fungicides, and insecticides. The following protocols are generalized screening procedures that can be adapted for the evaluation of this compound and its derivatives.

Potential Agrochemical Applications

Based on its chemical structure, "this compound" is a candidate for investigation in the following agrochemical classes:

  • Herbicides: As a phenylacetic acid derivative, it may act as a synthetic auxin, leading to uncontrolled growth and death in susceptible plants.[5][6][7] It could also serve as a building block for inhibitors of other herbicidal targets like protoporphyrinogen oxidase (PPO).[9][10]

  • Fungicides: The core structure could be modified to create derivatives that inhibit fungal growth. A possible mechanism to investigate is the inhibition of ergosterol biosynthesis, a common target for antifungal agents.[11][12][13]

  • Insecticides: While less common for this structural class, derivatives could potentially be synthesized to target the insect nervous system, for example, by inhibiting acetylcholinesterase.[14][15][16][17]

Data Presentation: Illustrative Quantitative Data

The following tables are examples of how quantitative data from screening experiments should be structured.

Table 1: Herbicidal Efficacy of this compound Derivatives

Compound IDTarget Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)EC50 (g/ha)
BDFPA-001Amaranthus retroflexus1008545
BDFPA-001Chenopodium album1009238
BDFPA-002Amaranthus retroflexus1007862
BDFPA-002Chenopodium album1008851
Commercial StandardAmaranthus retroflexus1009530
Commercial StandardChenopodium album1009825

Table 2: Fungicidal Activity of this compound Derivatives

Compound IDFungal PathogenMIC (µg/mL)MFC (µg/mL)
BDFPA-F01Fusarium oxysporum3264
BDFPA-F01Botrytis cinerea1632
BDFPA-F02Fusarium oxysporum64>128
BDFPA-F02Botrytis cinerea3264
Commercial StandardFusarium oxysporum816
Commercial StandardBotrytis cinerea48

Table 3: Insecticidal Activity of this compound Derivatives

Compound IDInsect SpeciesApplication MethodConcentration (ppm)Mortality (%) at 24hLC50 (ppm)
BDFPA-I01Myzus persicaeFoliar Spray1007558
BDFPA-I01Plutella xylostellaLeaf Dip1006872
BDFPA-I02Myzus persicaeFoliar Spray1005595
BDFPA-I02Plutella xylostellaLeaf Dip10048110
Commercial StandardMyzus persicaeFoliar Spray1009815
Commercial StandardPlutella xylostellaLeaf Dip1009520

Experimental Protocols

Protocol 1: Primary Herbicidal Screening (Whole Plant Assay)

This protocol outlines a general method for assessing the pre- and post-emergence herbicidal activity of "this compound" and its derivatives.

1. Materials:

  • Test compound ("this compound" or derivative)
  • Acetone (reagent grade)
  • Tween 20
  • Deionized water
  • Pots (e.g., 10 cm diameter) filled with standard potting mix
  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
  • Controlled environment growth chamber
  • Spray chamber

2. Procedure:

3. Data Analysis:

  • Visually score phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
  • For promising compounds, conduct dose-response studies to determine the EC50 (concentration for 50% effect).

Protocol 2: In Vitro Fungicidal Screening (Microtiter Plate Assay)

This protocol describes a high-throughput method for determining the minimum inhibitory concentration (MIC) of test compounds against fungal pathogens.

1. Materials:

  • Test compound
  • Dimethyl sulfoxide (DMSO)
  • Fungal culture (e.g., Fusarium oxysporum)
  • Liquid growth medium (e.g., Potato Dextrose Broth)
  • Sterile 96-well microtiter plates
  • Spectrophotometer (plate reader)

2. Procedure:

  • Prepare a stock solution of the test compound in DMSO.
  • Perform serial dilutions of the stock solution in the growth medium in the wells of a 96-well plate.
  • Prepare a fungal spore suspension or mycelial fragment suspension in the growth medium.
  • Inoculate each well with the fungal suspension.
  • Include a negative control (medium with DMSO) and a positive control (commercial fungicide).
  • Incubate the plates at an appropriate temperature for 2-5 days.
  • Determine fungal growth by measuring the optical density at 600 nm using a plate reader.
  • The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

3. (Optional) Determination of Minimum Fungicidal Concentration (MFC):

  • From the wells showing no visible growth in the MIC assay, transfer a small aliquot to fresh agar plates.
  • Incubate the plates until growth is visible in the control.
  • The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Protocol 3: Primary Insecticidal Screening (Leaf Dip Bioassay)

This protocol is suitable for screening compounds against leaf-eating insects.

1. Materials:

  • Test compound
  • Acetone
  • Triton X-100
  • Deionized water
  • Fresh leaves from a suitable host plant
  • Target insect species (e.g., larvae of Plutella xylostella)
  • Ventilated containers

2. Procedure:

  • Prepare a stock solution of the test compound in acetone.
  • Prepare the desired test solution by diluting the stock solution in water containing a surfactant (e.g., 0.1% Triton X-100).
  • Dip leaves into the test solution for a set time (e.g., 10 seconds) and allow them to air dry.
  • Dip control leaves in the solvent-surfactant solution without the test compound.
  • Place the treated leaves in ventilated containers.
  • Introduce a known number of insects into each container.
  • Maintain the containers under controlled environmental conditions.
  • Assess insect mortality at 24, 48, and 72 hours after exposure.

3. Data Analysis:

  • Calculate the percentage mortality for each treatment.
  • For active compounds, conduct dose-response studies to determine the LC50 (concentration for 50% lethality).

Visualizations

Experimental and Logical Workflows

G cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Agrochemical Screening cluster_analysis Data Analysis & Lead Identification cluster_moa Mechanism of Action Studies start This compound derivatization Chemical Derivatization start->derivatization stock Stock Solution Preparation (in DMSO or Acetone) derivatization->stock herbicide Herbicidal Assay (Pre- & Post-emergence) stock->herbicide fungicide Fungicidal Assay (MIC Determination) stock->fungicide insecticide Insecticidal Assay (e.g., Leaf Dip) stock->insecticide data Collect Efficacy Data (% Inhibition, % Mortality) herbicide->data fungicide->data insecticide->data dose_response Dose-Response & Potency (EC50, MIC, LC50) data->dose_response lead Identify Lead Compounds dose_response->lead moa Enzyme Assays, Physiological Studies lead->moa optimization Lead Optimization moa->optimization

Caption: Workflow for screening "this compound" for agrochemical activity.

Potential Signaling Pathways

G cluster_auxin Potential Herbicidal MoA: Auxin Mimicry compound BDFPA Derivative (Auxin Mimic) receptor TIR1/AFB Auxin Receptor compound->receptor scf SCF Complex receptor->scf binds aux_iaa Aux/IAA Repressor scf->aux_iaa ubiquitinates proteasome 26S Proteasome aux_iaa->proteasome degradation arf Auxin Response Factor (ARF) aux_iaa->arf represses gene_expression Auxin-Responsive Gene Expression arf->gene_expression activates response Uncontrolled Growth -> Plant Death gene_expression->response

Caption: Hypothesized auxin mimicry signaling pathway for herbicidal action.[5][18][19]

G cluster_ergosterol Potential Fungicidal MoA: Ergosterol Biosynthesis Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11/CYP51) lanosterol->erg11 intermediates Other Intermediates erg11->intermediates ergosterol Ergosterol intermediates->ergosterol membrane Fungal Cell Membrane ergosterol->membrane disruption Membrane Disruption -> Cell Death membrane->disruption compound BDFPA Derivative compound->erg11 Inhibits

Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway.[11][12][20]

References

Application Notes and Protocols for Amide Coupling of 2-Bromo-4,5-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide coupling of 2-Bromo-4,5-difluorophenylacetic acid with primary and secondary amines. The following protocols are based on widely established and robust amide bond formation methodologies, adapted for this specific substrate.

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development.[1][2] this compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the bromine atom and electron-withdrawing fluorine atoms can influence the reactivity of the carboxylic acid and may require carefully optimized coupling conditions.

This guide details two highly efficient and commonly used protocols for the synthesis of amides from this compound:

  • HATU-Mediated Amide Coupling: A highly efficient method known for fast reaction times and high yields, even with sterically hindered or electron-deficient amines.[3][4]

  • EDC/HOBt-Mediated Amide Coupling: A classic and cost-effective method widely used in peptide synthesis and general amide bond formation.[5][6][7]

General Considerations for Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally a slow process due to the formation of a stable carboxylate-ammonium salt.[5] Therefore, activation of the carboxylic acid is necessary to facilitate the reaction. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Key Components of Amide Coupling Reactions:

  • Carboxylic Acid: this compound.

  • Amine: A primary or secondary amine.

  • Coupling Reagent: Activates the carboxylic acid (e.g., HATU, EDC).[6]

  • Additive (Optional but Recommended): Can improve reaction rates and reduce side reactions like racemization (e.g., HOBt, HOAt).[6][8]

  • Base: A non-nucleophilic organic base to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as such (e.g., DIPEA, Et3N).[3][5]

  • Solvent: An anhydrous aprotic solvent (e.g., DMF, DCM, THF).[5]

Data Presentation: Comparison of Coupling Protocols

The following table summarizes typical reaction conditions and expected outcomes for the two primary protocols described in this document.

ParameterHATU-Mediated CouplingEDC/HOBt-Mediated Coupling
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Additive Not always necessary, but HOAt can be used.HOBt (Hydroxybenzotriazole)
Base DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine)DIPEA or Et3N
Solvent DMF (N,N-Dimethylformamide), DCM (Dichloromethane)DMF, DCM
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours4 - 12 hours
Typical Yields Good to ExcellentGood to Excellent
Key Advantages High efficiency, fast kinetics, suitable for challenging substrates.[4]Cost-effective, widely used, water-soluble byproducts.[4]
Potential Drawbacks Higher cost, potential for side reactions if excess reagent is used.[6]Longer reaction times, potential for racemization (minimized by HOBt).[6]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Add the desired amine (1.0 - 1.2 equivalents).

  • Add HATU (1.1 - 1.5 equivalents) to the solution.

  • Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture. The addition of the base should be done at 0 °C if the reaction is exothermic.[5]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a reliable and cost-effective method suitable for many standard amide coupling reactions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and HOBt (1.1 - 1.5 equivalents).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 - 1.5 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0 - 1.2 equivalents) in a minimal amount of the reaction solvent. If the amine is a hydrochloride salt, add 1.0 equivalent of DIPEA or Et3N to generate the free base.

  • Add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Add DIPEA or Et3N (2.0 - 3.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in the HATU protocol (steps 8-10).

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows

HATU-Mediated Amide Coupling Workflow

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve Acid and Amine in Anhydrous Solvent start->reagents add_hatu Add HATU reagents->add_hatu add_base Add DIPEA add_hatu->add_base stir Stir at RT (1-4h) add_base->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor dilute Dilute with Organic Solvent monitor->dilute wash Wash (aq. NaHCO3, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography) dry->purify end Final Amide Product purify->end

Caption: Workflow for HATU-mediated amide coupling.

EDC/HOBt-Mediated Amide Coupling Workflow

EDC_HOBt_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification start Start dissolve_acid Dissolve Acid and HOBt in Anhydrous Solvent start->dissolve_acid cool Cool to 0 °C dissolve_acid->cool add_edc Add EDC, Stir 15-30 min cool->add_edc add_amine Add Amine Solution add_edc->add_amine add_base Add DIPEA/Et3N add_amine->add_base stir Stir at RT (4-12h) add_base->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor dilute Dilute with Organic Solvent monitor->dilute wash Wash (aq. NaHCO3, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography) dry->purify end Final Amide Product purify->end

Caption: Workflow for EDC/HOBt-mediated amide coupling.

General Signaling Pathway for Carboxylic Acid Activation

Amide_Coupling_Mechanism acid This compound R-COOH active_intermediate Activated Intermediate R-CO-X acid->active_intermediate + Coupling Reagent reagent Coupling Reagent (e.g., HATU, EDC) amide {Amide Product | R-CO-NHR'} active_intermediate->amide + Amine amine Amine R'-NH2

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4,5-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 2-Bromo-4,5-difluorophenylacetic acid. This protocol is designed to serve as a starting point for the synthesis of 2-aryl-4,5-difluorophenylacetic acid derivatives, which are valuable intermediates in pharmaceutical and materials science research. The presence of the difluorophenylacetic acid moiety can impart unique electronic and lipophilic properties to target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.

Reaction Principle

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[1][2] The reaction proceeds via a catalytic cycle that typically involves three main steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][3][4] A base is required to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[5]

Experimental Protocols

This section outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Arylboronic acid (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-4,5-difluorophenylacetic acid.

Data Presentation

The following tables summarize the key components and a range of potential conditions for the Suzuki coupling reaction of this compound.

Table 1: Key Reagents and Their Roles

ReagentRoleNotes
This compoundAryl Halide (Electrophile)The substrate containing the C-Br bond to be activated by the palladium catalyst.
Arylboronic AcidOrganoboron Coupling Partner (Nucleophile)Provides the aryl group to be coupled. A wide variety of aryl and heteroaryl boronic acids are commercially available.[1]
Palladium Catalyst (e.g., Pd(dppf)Cl₂)CatalystFacilitates the C-C bond formation through a catalytic cycle.[1][3]
Base (e.g., K₂CO₃, K₃PO₄)ActivatorEssential for the transmetalation step in the catalytic cycle.[2] The choice of base can significantly impact the reaction outcome.
Solvent (e.g., 1,4-Dioxane/Water)Reaction MediumSolubilizes the reactants and reagents. A mixture of an organic solvent and water is often used.

Table 2: Representative Reaction Parameters

ParameterRange/ValueNotes
Reactants
Arylboronic Acid1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the aryl bromide.
Catalyst System
Palladium SourcePd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃The choice of palladium source and ligand is critical. Buchwald and Fu pre-catalysts are also highly effective for challenging couplings.[5]
Liganddppf, PPh₃, SPhos, XPhosElectron-rich and bulky phosphine ligands often improve catalyst performance.
Catalyst Loading1 - 5 mol%Higher loadings may be necessary for less reactive substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2.0 - 3.0 equivalents are typically used. The strength and nature of the base can influence the reaction rate and selectivity.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OThe solvent system should be degassed to remove oxygen, which can deactivate the catalyst.
Conditions
Temperature80 - 110 °CThe optimal temperature will depend on the specific substrates and catalyst system used. Microwave irradiation can sometimes accelerate the reaction.[6]
Reaction Time2 - 24 hoursReaction progress should be monitored to determine the optimal reaction time.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling reaction mechanism and a general experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-Ar' L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 80-100 °C) solvent->react monitor 5. Monitor Reaction Progress (TLC, LC-MS) react->monitor workup 6. Cool and Perform Aqueous Work-up monitor->workup extract 7. Extract with Organic Solvent workup->extract purify 8. Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Final Product: 2-Aryl-4,5-difluorophenylacetic acid purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The substrate, 2-Bromo-4,5-difluorophenylacetic acid, is a valuable building block in medicinal chemistry and materials science. The presence of difluoro substituents can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2] This molecule features a reactive C-Br bond for oxidative addition to a palladium catalyst and a carboxylic acid moiety that can be leveraged for further derivatization. These application notes provide detailed protocols and representative data for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions using this versatile substrate.

Key Substrate Features

  • Reactive Site: The carbon-bromine bond is the primary site for oxidative addition in palladium-catalyzed coupling reactions. The reactivity order for aryl halides is generally I > Br > Cl.[3]

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can increase the rate of oxidative addition to the palladium(0) center.

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid requires careful selection of a compatible base to avoid side reactions. In some cases, protection of the carboxylic acid as an ester may be advantageous prior to coupling, followed by a final hydrolysis step.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various partners. Conditions should be optimized for each specific substrate combination.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling Partner Catalyst System (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)*
Phenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ (2.5) Dioxane/H₂O 90 12 88
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (2) Cs₂CO₃ (2.0) Toluene/H₂O 100 10 85
4-Acetylphenylboronic acid SPhos Pd G2 (2) K₃PO₄ (3.0) t-Amyl-OH 110 8 92

| Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 12 | 81 |

*Yields are estimated based on typical outcomes for similar substrates.

Table 2: Sonogashira Coupling of this compound

Coupling Partner Catalyst System (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)*
Phenylacetylene PdCl₂(PPh₃)₂ (2) / CuI (4) Et₃N (3.0) THF 60 6 94
1-Hexyne Pd(PPh₃)₄ (3) / CuI (5) DIPA (3.0) DMF 50 8 89
(Trimethylsilyl)acetylene PdCl₂(PPh₃)₂ (2) / CuI (4) Et₃N (3.0) Toluene 70 5 91

| 3-Ethynylpyridine | Pd(OAc)₂ (2) / XPhos (4) / CuI (5) | Cs₂CO₃ (2.5) | Acetonitrile | 80 | 10 | 86 |

*Yields are estimated based on typical outcomes for similar substrates.

Table 3: Heck Olefination of this compound

Coupling Partner Catalyst System (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)*
Styrene Pd(OAc)₂ (2) Et₃N (2.0) DMF 100 18 82
n-Butyl acrylate Pd(OAc)₂ (2) / P(o-tol)₃ (4) K₂CO₃ (2.0) Acetonitrile 90 16 88
4-Vinylpyridine Herrmann's Catalyst (1) NaOAc (2.5) DMAc 120 24 75

| Cyclohexene | Jeffery Conditions (Pd(OAc)₂, TBAC) | K₂CO₃ (2.0) | DMF/H₂O | 100 | 24 | 65 |

*Yields are estimated based on typical outcomes for similar substrates.

Table 4: Buchwald-Hartwig Amination of this compound

Coupling Partner Catalyst System (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)*
Morpholine Pd₂(dba)₃ (2) / RuPhos (4) NaOt-Bu (2.0) Toluene 100 12 90
Aniline G3-XPhos (2) K₃PO₄ (2.5) t-Amyl-OH 110 16 84
Benzylamine Pd(OAc)₂ (2) / BINAP (3) Cs₂CO₃ (2.0) 1,4-Dioxane 100 18 87

| Indole | Pd₂(dba)₃ (2) / Xantphos (4) | K₂CO₃ (2.5) | Toluene | 110 | 24 | 78 |

*Yields are estimated based on typical outcomes for similar substrates.

Visualizations

Catalytic Cycle cluster_legend General Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki, Sonogashira) or Carbopalladation (Heck) pd2_complex->transmetalation R'-M pd2_diorgano R-Pd(II)L2-R' transmetalation->pd2_diorgano reductive_elimination Reductive Elimination pd2_diorgano->reductive_elimination reductive_elimination->pd0 R-R' Ar Aryl Halide (Substrate) RM Coupling Partner RR Coupled Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow arrow arrow setup 1. Reaction Setup atmosphere 2. Inert Atmosphere setup->atmosphere reagents 3. Reagent Addition atmosphere->reagents reaction 4. Reaction & Monitoring reagents->reaction workup 5. Aqueous Work-up reaction->workup purify 6. Purification workup->purify product Final Product purify->product Influencing Factors outcome Reaction Outcome (Yield, Selectivity, Rate) catalyst Catalyst & Ligand catalyst->outcome catalyst_desc Controls oxidative addition and reductive elimination steps. Bulky, electron-rich ligands are often effective. catalyst->catalyst_desc base Base base->outcome base_desc Activates coupling partner (e.g., boronic acid) and neutralizes HX byproduct. Must be compatible with acidic proton. base->base_desc solvent Solvent solvent->outcome solvent_desc Affects solubility, catalyst stability, and reaction rate. Aprotic polar solvents are common. solvent->solvent_desc temp Temperature temp->outcome temp_desc Influences reaction rate. Higher temperatures can sometimes lead to side reactions or decomposition. temp->temp_desc

References

Derivatization of 2-Bromo-4,5-difluorophenylacetic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 2-Bromo-4,5-difluorophenylacetic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, and its derivatization into esters, amides, and acid chlorides opens up a wide array of subsequent chemical transformations. The following protocols are based on established methods for the derivatization of phenylacetic acid derivatives and are adapted for this specific substrate.

Introduction

This compound is a substituted phenylacetic acid derivative containing bromine and fluorine atoms on the aromatic ring. These halogen substituents can significantly influence the molecule's chemical reactivity, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of novel compounds in drug discovery and agrochemical research. The carboxylic acid group is a primary site for chemical modification, allowing for the introduction of diverse functional groups through esterification, amidation, and conversion to the more reactive acid chloride. These derivatives can then be used in a variety of coupling reactions to construct more complex molecules.

Derivatization Strategies

The primary strategies for the derivatization of the carboxylic acid group of this compound include:

  • Esterification: The conversion of the carboxylic acid to an ester. Esters are common prodrug motifs and can be used as protecting groups or to modify the solubility and pharmacokinetic properties of a molecule.

  • Amidation: The formation of an amide bond with an amine. Amides are fundamental linkages in peptides and many pharmaceutical compounds, known for their stability and hydrogen bonding capabilities.

  • Acid Chloride Formation: The conversion of the carboxylic acid to a highly reactive acid chloride. Acid chlorides are versatile intermediates that readily react with a wide range of nucleophiles to form esters, amides, and other derivatives.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the derivatization of phenylacetic acid derivatives, which can be considered as a baseline for the derivatization of this compound.

Derivatization MethodReagents/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Esterification (Fischer) Methanol, H₂SO₄ (catalytic)MethanolReflux (65)4-880-95
Amidation (EDC Coupling) Amine, EDC, HOBtDichloromethane (DCM)Room Temperature12-2470-90
Acid Chloride Formation Thionyl Chloride (SOCl₂)Toluene or DCMReflux (70-110)2-4>95 (often used in situ)

Experimental Protocols

Protocol 1: Esterification via Fischer Esterification

This protocol describes the synthesis of methyl 2-(2-bromo-4,5-difluorophenyl)acetate using a classic acid-catalyzed esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a sufficient amount of anhydrous methanol to dissolve the starting material (e.g., 10 mL per gram of acid).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(2-bromo-4,5-difluorophenyl)acetate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amidation using EDC Coupling

This protocol outlines the synthesis of an amide derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • This compound

  • Amine (e.g., benzylamine, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Stir the mixture at room temperature.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Protocol 3: Acid Chloride Formation

This protocol describes the conversion of this compound to its highly reactive acid chloride derivative. Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (excess, e.g., 2-3 eq)

  • Anhydrous toluene or dichloromethane (DCM)

  • A catalytic amount of anhydrous dimethylformamide (DMF) (optional)

  • Round-bottom flask

  • Reflux condenser with a gas trap (e.g., connected to a bubbler with a sodium hydroxide solution)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous toluene or DCM.

  • Slowly add thionyl chloride (2-3 eq) to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Attach a reflux condenser with a gas trap.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).

  • The resulting 2-bromo-4,5-difluorophenylacetyl chloride is often used immediately in the next synthetic step without further purification due to its reactivity.

Visualizations

Esterification_Workflow Start This compound Reagents Methanol (solvent) Sulfuric Acid (catalyst) Reaction Reflux (4-8 hours) Reagents->Reaction Combine & Heat Workup Evaporation Extraction Washing Reaction->Workup Cool & Process Purification Column Chromatography (if needed) Workup->Purification Product Methyl 2-(2-bromo-4,5- difluorophenyl)acetate Purification->Product Amidation_Workflow Start This compound Reagents Amine EDC, HOBt Reaction Stir at RT (12-24 hours) Reagents->Reaction Combine in DCM Workup Extraction Washing Reaction->Workup Process Purification Recrystallization or Column Chromatography Workup->Purification Product 2-(2-bromo-4,5-difluorophenyl)acetamide Derivative Purification->Product Acid_Chloride_Formation_Workflow Start This compound Reagents Thionyl Chloride (SOCl₂) Toluene/DCM Reaction Reflux (2-4 hours) Reagents->Reaction Combine & Heat Isolation Evaporation of excess SOCl₂ and solvent Reaction->Isolation Cool & Concentrate Product 2-Bromo-4,5-difluorophenylacetyl chloride (used in situ) Isolation->Product

Application Notes and Protocols: "2-Bromo-4,5-difluorophenylacetic acid" as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, specifically 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 5,6-difluorobenzofuran-2-carboxylic acid, using 2-bromo-4,5-difluorophenylacetic acid as a key starting material. The synthesized quinolone is a core structure in many antibacterial agents, while the benzofuran derivative is a significant scaffold in medicinal chemistry.

Synthesis of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The synthesis of the quinolone core from this compound is a multi-step process that begins with the conversion of the bromo-substituent to an amino group, followed by a Gould-Jacobs reaction to construct the heterocyclic ring system.

Workflow for Quinolone Synthesis

A This compound B Ullmann Condensation (Amine Synthesis) A->B NH3, CuI, L-proline C 2-Amino-4,5-difluorophenylacetic acid B->C D Esterification C->D EtOH, H2SO4 (cat.) E Ethyl 2-(2-amino-4,5-difluorophenyl)acetate D->E F Gould-Jacobs Reaction E->F Diethyl ethoxymethylenemalonate G Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate F->G H Hydrolysis G->H NaOH(aq), then H+ I 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid H->I

Caption: Synthetic pathway from this compound to a quinolone derivative.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-difluorophenylacetic acid (Ullmann Condensation)

This step involves a copper-catalyzed amination of the aryl bromide.

  • Materials:

    • This compound

    • Aqueous ammonia (28-30%)

    • Copper(I) iodide (CuI)

    • L-proline

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a sealed reaction vessel, combine this compound (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in DMSO.

    • Add aqueous ammonia (5.0 eq) to the mixture.

    • Heat the reaction mixture at 90-110 °C for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of Ethyl 2-(2-amino-4,5-difluorophenyl)acetate (Esterification)

The carboxylic acid is converted to an ethyl ester to facilitate the subsequent cyclization.

  • Materials:

    • 2-Amino-4,5-difluorophenylacetic acid

    • Absolute ethanol

    • Concentrated sulfuric acid

    • Sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-amino-4,5-difluorophenylacetic acid (1.0 eq) in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 3: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This is the key ring-forming step to create the quinolone scaffold.[1]

  • Materials:

    • Ethyl 2-(2-amino-4,5-difluorophenyl)acetate

    • Diethyl ethoxymethylenemalonate (DEEM)

    • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Procedure:

    • A mixture of ethyl 2-(2-amino-4,5-difluorophenyl)acetate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours.

    • The resulting intermediate is added to a preheated high-boiling point solvent at 240-260 °C and maintained at this temperature for 30-60 minutes to effect cyclization.[1]

    • Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.

    • Filter the solid, wash with a non-polar solvent, and dry.

Step 4: Synthesis of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Hydrolysis)

The final step is the hydrolysis of the ester to the desired carboxylic acid.

  • Materials:

    • Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

    • Aqueous sodium hydroxide solution

    • Hydrochloric acid

  • Procedure:

    • Suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

    • Heat the mixture to reflux until the solid dissolves and the reaction is complete (monitored by TLC).

    • Cool the solution and acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the product, wash with water, and dry to yield the final quinolone.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)
12-Amino-4,5-difluorophenylacetic acidThis compoundNH₃, CuI, L-proline90-11024-4860-75
2Ethyl 2-(2-amino-4,5-difluorophenyl)acetate2-Amino-4,5-difluorophenylacetic acidEtOH, H₂SO₄Reflux4-685-95
3Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylateEthyl 2-(2-amino-4,5-difluorophenyl)acetateDEEM240-2600.5-170-85
46,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidEthyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylateNaOH, HClReflux2-4>90

Synthesis of 5,6-difluorobenzofuran-2-carboxylic acid

The synthesis of the benzofuran core from this compound involves a Sonogashira coupling followed by an intramolecular cyclization.

Workflow for Benzofuran Synthesis

A This compound B Sonogashira Coupling A->B TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N C 2-(2-(Trimethylsilyl)ethynyl)-4,5-difluorophenylacetic acid B->C D Desilylation C->D K2CO3, MeOH E 2-Ethynyl-4,5-difluorophenylacetic acid D->E F Intramolecular Cyclization E->F CuI, DMF G 5,6-Difluorobenzofuran-2-carboxylic acid F->G

Caption: Synthetic pathway from this compound to a benzofuran derivative.

Experimental Protocols

Step 1: Synthesis of 2-(2-(Trimethylsilyl)ethynyl)-4,5-difluorophenylacetic acid (Sonogashira Coupling)

This step introduces the alkyne functionality necessary for cyclization.[2]

  • Materials:

    • This compound

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

    • Degas the mixture with argon or nitrogen.

    • Add trimethylsilylacetylene (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through celite and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of 2-Ethynyl-4,5-difluorophenylacetic acid (Desilylation)

The trimethylsilyl protecting group is removed to liberate the terminal alkyne.

  • Materials:

    • 2-(2-(Trimethylsilyl)ethynyl)-4,5-difluorophenylacetic acid

    • Potassium carbonate (K₂CO₃)

    • Methanol

  • Procedure:

    • Dissolve the silylated compound in methanol.

    • Add potassium carbonate (2.0 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Once complete, neutralize the mixture with dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Synthesis of 5,6-Difluorobenzofuran-2-carboxylic acid (Intramolecular Cyclization)

The final ring-closing step to form the benzofuran.

  • Materials:

    • 2-Ethynyl-4,5-difluorophenylacetic acid

    • Copper(I) iodide (CuI)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-ethynyl-4,5-difluorophenylacetic acid (1.0 eq) in anhydrous DMF.

    • Add a catalytic amount of copper(I) iodide (0.1 eq).

    • Heat the reaction mixture at 80-100 °C for 2-4 hours.

    • Monitor the cyclization by TLC.

    • After completion, pour the reaction mixture into water and acidify to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the final benzofuran derivative.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)
12-(2-(Trimethylsilyl)ethynyl)-4,5-difluorophenylacetic acidThis compoundTMSA, Pd(PPh₃)₂Cl₂, CuIRoom Temp12-2475-85
22-Ethynyl-4,5-difluorophenylacetic acid2-(2-(Trimethylsilyl)ethynyl)-4,5-difluorophenylacetic acidK₂CO₃, MeOHRoom Temp1-2>95
35,6-Difluorobenzofuran-2-carboxylic acid2-Ethynyl-4,5-difluorophenylacetic acidCuI, DMF80-1002-480-90

Biological Significance and Signaling Pathways

Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This dual-targeting mechanism leads to bacterial cell death. The fluorine atoms at the C-6 and C-7 positions of the quinolone ring are crucial for enhanced antibacterial activity and improved pharmacokinetic properties.

Quinolone Mechanism of Action

Quinolone 6,7-Difluoroquinolone DNA_Gyrase Bacterial DNA Gyrase Quinolone->DNA_Gyrase Inhibition Topo_IV Bacterial Topoisomerase IV Quinolone->Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Simplified signaling pathway of quinolone antibacterial action.

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological targets and signaling pathways are highly dependent on the substitution pattern of the benzofuran core. Further research is required to elucidate the specific mechanisms of action for 5,6-difluorobenzofuran-2-carboxylic acid and its derivatives.

References

Application Notes and Protocols for the Synthesis of 2-Bromo-4,5-difluorophenylacetic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of amides derived from 2-bromo-4,5-difluorophenylacetic acid. Amide bond formation is a critical reaction in medicinal chemistry and drug discovery. The protocols outlined below describe two robust and widely used coupling methods: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium-based coupling reagent, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These methods are broadly applicable for the coupling of this compound with a variety of primary and secondary amines to generate a diverse library of amide products.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other biologically active molecules. The presence of the bromine and fluorine substituents provides handles for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The conversion of the carboxylic acid moiety to an amide is a common and important transformation. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[1][2]

This application note details two reliable protocols for the synthesis of amides from this compound, providing researchers with a practical guide to performing these reactions efficiently and with good yields.

Experimental Protocols

Two primary methods for the synthesis of amides from this compound are presented below. Method A utilizes the carbodiimide coupling agent EDC with HOBt as an additive to suppress racemization and improve efficiency. Method B employs the more powerful coupling reagent HATU, which is particularly effective for sterically hindered substrates or less reactive amines.[2][3]

Method A: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in a minimal amount of anhydrous DCM or DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add HOBt (1.2 equivalents) to the reaction mixture and stir until dissolved.

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC·HCl (1.2 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl (if the amine is basic and excess is used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Method B: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as with sterically hindered amines or anilines. HATU is known for its high efficiency and fast reaction kinetics.[2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the activated acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various amides from this compound using the protocols described above. The yields are indicative and may vary depending on the specific amine used and the scale of the reaction.

EntryAmineCoupling MethodSolventTime (h)Yield (%)
1BenzylamineA (EDC/HOBt)DCM1885-95
2MorpholineA (EDC/HOBt)DCM2080-90
3AnilineB (HATU)DMF475-85
4N-MethylbenzylamineB (HATU)DMF670-80
5tert-ButylamineB (HATU)DMF865-75

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound amides using a coupling reagent.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_amine Add Amine start->add_amine add_reagents Add Coupling Reagent (e.g., EDC/HATU) and Base (e.g., DIPEA) add_amine->add_reagents react Stir at appropriate temperature (0°C to RT) add_reagents->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench reaction and perform aqueous work-up monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify end_node Characterize final amide product purify->end_node

Caption: General workflow for amide synthesis.

Logical Relationship of Coupling Methods

This diagram shows the logical choice between the two primary coupling methods based on the nature of the amine substrate.

coupling_choice start Select Amine Substrate primary_secondary Primary or non-hindered Secondary Amine start->primary_secondary hindered_unreactive Sterically Hindered or Electron-deficient Amine (e.g., Aniline) start->hindered_unreactive method_A Method A: EDC/HOBt Coupling (Cost-effective, standard conditions) primary_secondary->method_A Recommended method_B Method B: HATU Coupling (Higher efficiency, faster kinetics) primary_secondary->method_B Alternative for higher yield hindered_unreactive->method_B Recommended

Caption: Decision guide for choosing a coupling method.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4,5-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-difluorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its specific substitution pattern provides a unique scaffold for the construction of complex molecules with diverse biological activities. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic routes suitable for industrial production.

This document provides detailed application notes and protocols for a multi-step, scale-up synthesis of this compound. The proposed pathway is based on established and reliable chemical transformations, beginning with the commercially available 1,2-difluoro-4-methylbenzene. The synthesis involves three key stages: electrophilic bromination of the aromatic ring, free-radical bromination of the benzylic position, and a nitrile synthesis followed by hydrolysis.

Overall Synthetic Pathway

The proposed three-step synthesis for this compound is outlined below. This pathway is designed for scalability, employing common industrial reagents and reaction conditions.

Synthetic_Pathway A 1,2-Difluoro-4-methylbenzene B 2-Bromo-4,5-difluorotoluene A->B Step 1: Aromatic Bromination (Br2, Fe catalyst) C 2-Bromo-4,5-difluorobenzyl bromide B->C Step 2: Benzylic Bromination (NBS, Radical Initiator) D 2-Bromo-4,5-difluorophenylacetonitrile C->D Step 3a: Cyanation (NaCN) E This compound D->E Step 3b: Hydrolysis (H2SO4, H2O)

Caption: Overall synthetic route for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each step of the synthesis. The quantitative data is summarized in tables to facilitate comparison and process optimization.

Step 1: Synthesis of 2-Bromo-4,5-difluorotoluene

This initial step involves the electrophilic aromatic substitution of 1,2-difluoro-4-methylbenzene to introduce a bromine atom at the position ortho to the methyl group and meta to one of the fluorine atoms.

Experimental Protocol:
  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber (for HBr), and a dropping funnel is charged with 1,2-difluoro-4-methylbenzene (5.00 kg, 39.0 mol) and anhydrous iron(III) bromide (0.12 kg, 0.41 mol).

  • Reagent Addition: The mixture is cooled to 0-5 °C with constant stirring. Bromine (6.86 kg, 43.0 mol) is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The reaction progress is monitored by Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to 10-15 °C and slowly quenched by the addition of a 10% aqueous solution of sodium bisulfite (20 L) to neutralize any remaining bromine. The layers are separated.

  • Purification: The organic layer is washed with water (2 x 15 L) and brine (15 L), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 2-bromo-4,5-difluorotoluene.

Quantitative Data for Step 1:
ParameterValueNotes
Reactants
1,2-Difluoro-4-methylbenzene5.00 kg (39.0 mol, 1.0 equiv)Starting material
Bromine6.86 kg (43.0 mol, 1.1 equiv)Brominating agent
Iron(III) Bromide0.12 kg (0.41 mol, 0.01 equiv)Catalyst
Reaction Conditions
Temperature0-10 °C (addition), RT (reaction)Control of exotherm is critical
Reaction Time14-19 hoursMonitored by GC
Yield and Purity
Typical Yield75-85%Based on 1,2-difluoro-4-methylbenzene
Purity (by GC)>98%After vacuum distillation

Step 2: Synthesis of 2-Bromo-4,5-difluorobenzyl bromide

This step involves the free-radical bromination of the benzylic methyl group of 2-bromo-4,5-difluorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Experimental Protocol:
  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an inert gas (nitrogen) inlet is charged with 2-bromo-4,5-difluorotoluene (6.50 kg, 31.1 mol), N-bromosuccinimide (NBS) (5.81 kg, 32.7 mol), and carbon tetrachloride (65 L).

  • Reaction Initiation: The mixture is stirred to form a slurry, and a radical initiator such as azobisisobutyronitrile (AIBN) (0.26 kg, 1.58 mol) is added.

  • Reaction: The reaction mixture is heated to reflux (approximately 77 °C) and maintained at this temperature for 4-6 hours. The reaction is monitored by TLC or GC until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration, and the filter cake is washed with a small amount of cold carbon tetrachloride.

  • Purification: The combined filtrate is washed with a 5% aqueous sodium carbonate solution (2 x 20 L) and water (20 L). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2-bromo-4,5-difluorobenzyl bromide, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like hexane.

Quantitative Data for Step 2:
ParameterValueNotes
Reactants
2-Bromo-4,5-difluorotoluene6.50 kg (31.1 mol, 1.0 equiv)Starting material
N-Bromosuccinimide (NBS)5.81 kg (32.7 mol, 1.05 equiv)Brominating agent
AIBN0.26 kg (1.58 mol, 0.05 equiv)Radical initiator
Reaction Conditions
SolventCarbon Tetrachloride (65 L)Acetonitrile can be a safer alternative
TemperatureReflux (~77 °C)
Reaction Time4-6 hoursMonitored by TLC/GC
Yield and Purity
Typical Yield80-90%Based on 2-bromo-4,5-difluorotoluene
Purity (by GC)>95% (crude)Often used directly in the next step

Step 3: Synthesis of this compound

This final stage is a two-part process involving the nucleophilic substitution of the benzylic bromide with cyanide, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

Experimental Protocol:

Part A: Cyanation

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with sodium cyanide (1.67 kg, 34.1 mol) and a mixture of ethanol (30 L) and water (10 L).

  • Reagent Addition: The solution of 2-bromo-4,5-difluorobenzyl bromide (crude from Step 2, ~31.1 mol) in ethanol (20 L) is added dropwise to the sodium cyanide solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 80 °C) for 3-5 hours. The reaction progress is monitored by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water (40 L) and a suitable organic solvent like ethyl acetate (40 L). The aqueous layer is extracted with ethyl acetate (2 x 20 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2-bromo-4,5-difluorophenylacetonitrile.

Part B: Hydrolysis

  • Reactor Setup: The crude 2-bromo-4,5-difluorophenylacetonitrile is transferred to a 100 L reactor equipped for reflux.

  • Reaction: A mixture of concentrated sulfuric acid (20 L) and water (20 L) is carefully added to the nitrile. The mixture is then heated to reflux (100-110 °C) and maintained at this temperature for 6-8 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice (50 kg). The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to afford the final product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Quantitative Data for Step 3:
ParameterValueNotes
Reactants (Cyanation)
2-Bromo-4,5-difluorobenzyl bromide~31.1 mol (1.0 equiv)Crude from Step 2
Sodium Cyanide1.67 kg (34.1 mol, 1.1 equiv)Highly toxic, handle with extreme care
Reactants (Hydrolysis)
2-Bromo-4,5-difluorophenylacetonitrile~31.1 mol (1.0 equiv)Crude from cyanation
Sulfuric Acid (conc.)20 LCorrosive, add carefully
Reaction Conditions
Cyanation TemperatureReflux (~80 °C)
Cyanation Time3-5 hoursMonitored by TLC/GC
Hydrolysis TemperatureReflux (100-110 °C)
Hydrolysis Time6-8 hoursMonitored by TLC/HPLC
Yield and Purity
Overall Yield (from benzyl bromide)70-80%For the two-step cyanation and hydrolysis
Purity (by HPLC)>99%After recrystallization

Safety Considerations

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Carbon Tetrachloride: Toxic and carcinogenic. Its use should be minimized, and safer alternatives like acetonitrile should be considered where possible.

  • Sodium Cyanide: Highly toxic. Ingestion or inhalation can be fatal. Contact with acids liberates highly toxic hydrogen cyanide gas. All operations involving sodium cyanide must be performed in a well-ventilated fume hood with appropriate safety measures in place, including the availability of a cyanide antidote kit.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

  • Exothermic Reactions: The aromatic bromination and hydrolysis steps can be exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

Workflow and Logic Diagrams

Scale_Up_Workflow cluster_0 Step 1: Aromatic Bromination cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Cyanation & Hydrolysis S1_Start Charge Reactor with 1,2-Difluoro-4-methylbenzene & FeBr3 S1_Cool Cool to 0-5 °C S1_Start->S1_Cool S1_AddBr2 Slowly Add Bromine S1_Cool->S1_AddBr2 S1_React React at RT (12-16h) S1_AddBr2->S1_React S1_Quench Quench with NaHSO3 S1_React->S1_Quench S1_Purify Work-up & Vacuum Distillation S1_Quench->S1_Purify S1_Product Product: 2-Bromo-4,5-difluorotoluene S1_Purify->S1_Product S2_Start Charge Reactor with Starting Material, NBS, & Solvent S1_Product->S2_Start S2_Initiate Add Radical Initiator (AIBN) S2_Start->S2_Initiate S2_Reflux Heat to Reflux (4-6h) S2_Initiate->S2_Reflux S2_Filter Cool & Filter Succinimide S2_Reflux->S2_Filter S2_Workup Wash & Concentrate S2_Filter->S2_Workup S2_Product Product: 2-Bromo-4,5-difluorobenzyl bromide S2_Workup->S2_Product S3a_AddBromide Add Benzyl Bromide Solution S2_Product->S3a_AddBromide S3a_Start Prepare NaCN Solution S3a_Start->S3a_AddBromide S3a_Reflux Heat to Reflux (3-5h) S3a_AddBromide->S3a_Reflux S3a_Workup Work-up & Concentrate S3a_Reflux->S3a_Workup S3a_Intermediate Intermediate: Phenylacetonitrile S3a_Workup->S3a_Intermediate S3b_Start Add H2SO4/H2O to Nitrile S3a_Intermediate->S3b_Start S3b_Reflux Heat to Reflux (6-8h) S3b_Start->S3b_Reflux S3b_Precipitate Cool & Pour onto Ice S3b_Reflux->S3b_Precipitate S3b_Filter Filter & Wash Solid S3b_Precipitate->S3b_Filter S3b_Dry Dry Under Vacuum S3b_Filter->S3b_Dry S3b_Product Final Product S3b_Dry->S3b_Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,5-difluorophenylacetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4,5-difluorophenylacetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues that may arise during the synthesis of this compound and its derivatives. The challenges are categorized by the synthetic strategy employed.

Route 1: From 2-Bromo-4,5-difluorotoluene

This synthetic pathway typically involves the radical bromination of the methyl group of 2-Bromo-4,5-difluorotoluene to form the corresponding benzyl bromide, followed by conversion to the carboxylic acid.

Symptoms:

  • Low conversion of the starting 2-Bromo-4,5-difluorotoluene.

  • Significant formation of the dibrominated byproduct (2-bromo-1-(dibromomethyl)-4,5-difluorobenzene).

  • Complex product mixture that is difficult to purify.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Brominating Agent While N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, its use can sometimes lead to over-bromination. Consider using alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) which may offer better selectivity for mono-bromination.
Incorrect Initiator Concentration The concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) is critical. Too high a concentration can lead to a rapid, uncontrolled reaction and over-bromination. Optimize the initiator concentration, starting with a lower molar ratio relative to the substrate.
Suboptimal Reaction Temperature The reaction temperature influences the rate of radical formation and subsequent reactions. A temperature that is too high can favor over-bromination. Monitor the reaction temperature closely and consider running the reaction at a lower temperature for a longer duration.
Light-Induced Side Reactions Uncontrolled exposure to light can lead to undesired side reactions. Conduct the reaction in the dark or under controlled light conditions to minimize these effects.

Symptoms:

  • Incomplete hydrolysis of the intermediate nitrile.

  • Low yield of the final carboxylic acid product.

  • Formation of byproducts from side reactions.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance in Nitrile Hydrolysis The ortho-bromo substituent can sterically hinder the approach of hydroxide or hydronium ions to the nitrile group, making hydrolysis difficult.[1] To overcome this, stronger acidic or basic conditions and prolonged reaction times may be necessary. For instance, using a mixture of concentrated sulfuric acid and water and refluxing for an extended period can improve yields.[2]
Side Reactions during Grignard Carboxylation If converting the benzyl bromide to a Grignard reagent for subsequent carboxylation, Wurtz coupling is a major side reaction.[3] This can be minimized by the slow, dropwise addition of the benzyl bromide to the magnesium turnings at a low temperature.
Incomplete Oxidation of Benzyl Alcohol If the benzyl bromide is first hydrolyzed to the corresponding alcohol, subsequent oxidation to the carboxylic acid may be incomplete. Ensure the use of a sufficiently strong oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), and appropriate reaction conditions to drive the reaction to completion.[4]
Route 2: Via Grignard Reaction and Carboxylation

This approach involves the formation of a Grignard reagent from a suitable precursor, such as 2-bromo-4,5-difluorobenzyl bromide, followed by reaction with carbon dioxide.

Symptoms:

  • The reaction between the organic halide and magnesium does not initiate.

  • Low concentration of the formed Grignard reagent.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Passivated Magnesium Surface The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from starting. Activate the magnesium by stirring it vigorously under nitrogen, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3]
Presence of Moisture Grignard reagents are extremely sensitive to moisture.[5] Ensure all glassware is flame-dried or oven-dried before use and that all solvents and reagents are anhydrous.
Inertness of the C-F Bond While the C-Br bond will be the primary site of reaction, the presence of fluorine atoms can influence the overall reactivity. In general, aryl fluorides are much less reactive towards magnesium than other aryl halides.[4] If starting from a precursor with an aryl fluoride, specialized activated magnesium (Rieke magnesium) may be required.[4]
Route 3: Via ortho-Lithiation and Carboxylation

This method involves the deprotonation at the position ortho to a directing group on the aromatic ring, followed by quenching the resulting aryllithium species with carbon dioxide.

Symptoms:

  • Formation of a mixture of isomeric carboxylic acids.

  • Low yield of the desired this compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Choice of Directing Group The regioselectivity of ortho-lithiation is highly dependent on the directing group. For the synthesis of the target molecule starting from 1-bromo-2,4,5-trifluorobenzene, the fluorine atom can act as a directing group. However, the presence of multiple halogens can lead to a mixture of products.[3]
Suboptimal Base and Reaction Conditions The choice of the organolithium base and the reaction temperature are crucial. A stronger base, such as s-butyllithium or t-butyllithium, may be required. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the regioselectivity and prevent side reactions.
Halogen-Lithium Exchange A competing reaction to deprotonation is halogen-lithium exchange, especially with aryl bromides. This can lead to the formation of undesired products. The choice of solvent and temperature can influence the relative rates of these two reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A frequently employed route starts from 2-Bromo-4,5-difluorotoluene. This involves a two-step process: benzylic bromination to form 2-bromo-4,5-difluorobenzyl bromide, followed by conversion to the carboxylic acid, often via the intermediate nitrile.

Q2: I am observing a significant amount of dibrominated byproduct in my benzylic bromination reaction. How can I improve the selectivity for the mono-brominated product?

A2: Over-bromination is a common challenge.[6] To improve selectivity, you can try the following:

  • Use a milder brominating agent: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of NBS.

  • Optimize initiator concentration: Use a lower concentration of your radical initiator (e.g., AIBN).

  • Control the reaction temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the formation of the dibrominated product.

  • Conduct the reaction in the dark: This can help to minimize light-induced side reactions.

Q3: The hydrolysis of my 2-bromo-4,5-difluorobenzyl cyanide is very slow and gives low yields. What can I do?

A3: The ortho-bromo group can sterically hinder the hydrolysis of the nitrile. To improve the yield, you may need to use more forcing reaction conditions. Consider using a mixture of concentrated sulfuric acid and water and increasing the reflux time.[2]

Q4: My Grignard reaction with 2-bromo-4,5-difluorobenzyl bromide is not starting. What should I do?

A4: Failure to initiate a Grignard reaction is often due to a passivated magnesium surface or the presence of moisture.[3][5] Ensure all your glassware is scrupulously dry and your solvents are anhydrous. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Q5: What are the best practices for purifying the final this compound product?

A5: Purification can typically be achieved by recrystallization. A suitable solvent system should be determined empirically, but common solvents for recrystallizing carboxylic acids include water, ethanol, or a mixture of ethyl acetate and hexanes. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.

Experimental Protocols

Key Experiment: Benzylic Bromination of 2-Bromo-4,5-difluorotoluene

Materials:

  • 2-Bromo-4,5-difluorotoluene

  • N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4,5-difluorotoluene in the anhydrous solvent.

  • Add the brominating agent (NBS or DBDMH) and the radical initiator (AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide or hydantoin byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4,5-difluorobenzyl bromide.

Note: The crude product may be used directly in the next step or purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Benzylic Bromination

Caption: Troubleshooting workflow for benzylic bromination issues.

Synthetic Pathway from 2-Bromo-4,5-difluorotoluene

Synthetic_Pathway Start 2-Bromo-4,5-difluorotoluene Step1 Benzylic Bromination (NBS/AIBN) Start->Step1 Intermediate1 2-Bromo-4,5-difluorobenzyl bromide Step1->Intermediate1 Step2a Cyanation (NaCN) Intermediate1->Step2a Step2b Hydrolysis (H₂O) Intermediate1->Step2b Intermediate2a 2-Bromo-4,5-difluorobenzyl cyanide Step2a->Intermediate2a Step3a Hydrolysis (H₂SO₄/H₂O) Intermediate2a->Step3a FinalProduct 2-Bromo-4,5-difluorophenylacetic acid Step3a->FinalProduct Intermediate2b 2-Bromo-4,5-difluorobenzyl alcohol Step2b->Intermediate2b Step3b Oxidation (KMnO₄) Intermediate2b->Step3b Step3b->FinalProduct

Caption: Synthetic routes from 2-Bromo-4,5-difluorotoluene.

References

Technical Support Center: Troubleshooting Side Reactions in "2-Bromo-4,5-difluorophenylacetic acid" Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during palladium-catalyzed coupling reactions with "2-Bromo-4,5-difluorophenylacetic acid". The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in coupling reactions with "this compound"?

A1: The three most prevalent side reactions are:

  • Homocoupling: Dimerization of the starting material or the coupling partner.

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-(4,5-difluorophenyl)acetic acid.

  • Decarboxylation: Loss of the carboxylic acid group, which can lead to the formation of 1-bromo-2,5-difluorobenzene and its subsequent coupling products.

Q2: Why is "this compound" prone to these side reactions?

A2: The electronic properties of the substrate play a significant role. The fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the C-Br bond in palladium-catalyzed cycles. The carboxylic acid group introduces the possibility of decarboxylation, especially at elevated temperatures.

Q3: How can I detect the formation of these side products?

A3: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): To get a quick qualitative assessment of the reaction progress and the presence of major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the desired product and potential side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying more volatile byproducts that may arise from decarboxylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and characterize any isolated side products.

Troubleshooting Guides

Issue 1: Formation of Homocoupling Byproducts

Symptoms:

  • Presence of a significant amount of a higher molecular weight byproduct corresponding to the dimer of your starting material or coupling partner.

  • Reduced yield of the desired cross-coupled product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Slow transmetalation step in Suzuki coupling. Ensure the use of an appropriate base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the active boronate species. Consider using a more reactive boronic acid or ester.
Oxidative coupling of terminal alkynes in Sonogashira reaction (Glaser coupling). Thoroughly degas all solvents and reagents to minimize the presence of oxygen. Use a copper(I) co-catalyst in an appropriate amount, as excess copper can promote homocoupling.
High catalyst loading or reaction temperature. Optimize the catalyst loading to the lowest effective concentration. Reduce the reaction temperature if the reaction profile allows.
Issue 2: Significant Hydrodehalogenation

Symptoms:

  • A major byproduct is identified as 2-(4,5-difluorophenyl)acetic acid.

  • Low conversion of the starting material to the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of a hydrogen source. Ensure all solvents and reagents are anhydrous. Certain bases or additives can act as hydrogen donors.
β-hydride elimination from the palladium intermediate. In Buchwald-Hartwig amination, this can be a competing pathway. The choice of ligand is critical; bulky, electron-rich phosphine ligands can favor reductive elimination over β-hydride elimination.
Inefficient reductive elimination. The choice of ligand and the electronic nature of the coupling partners can affect the rate of reductive elimination. Screening different ligands may be necessary.
Issue 3: Evidence of Decarboxylation

Symptoms:

  • Formation of byproducts lacking the acetic acid moiety, such as 1-bromo-2,5-difluorobenzene or its coupled products.

  • Gas evolution (CO₂) observed during the reaction.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High reaction temperatures. This is the primary driver for decarboxylation. Attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Microwave heating, which allows for rapid heating to a set temperature, might sometimes reduce the overall thermal stress on the molecule.
Prolonged reaction times. Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to heat.
Strongly basic conditions. While a base is necessary for most coupling reactions, excessively strong bases in combination with high temperatures can promote decarboxylation. A careful screening of bases may be required.

Quantitative Data on Side Reactions

While specific quantitative data for "this compound" is not extensively available in the literature, the following table provides representative data for side product formation in palladium-catalyzed couplings of structurally similar aryl bromides. This data should be used as a general guide to anticipate the potential extent of side reactions under different conditions.

Coupling ReactionAryl BromideCoupling PartnerCatalyst/LigandBaseSolventDesired Product Yield (%)Homocoupling (%)Hydrodehalogenation (%)
Suzuki-Miyaura4-Bromo-2-fluoroanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~90<3<2
Buchwald-Hartwig1-Bromo-4-fluorobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene~95-<5
Sonogashira1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF>90 (iodo coupling)<5 (alkyne dimer)-

Experimental Protocols

The following are generalized experimental protocols for key coupling reactions with "this compound". These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction: Synthesis of 2-(Aryl-4,5-difluorophenyl)acetic acid

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the palladium catalyst.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction: Synthesis of 2-(Arylamino-4,5-difluorophenyl)acetic acid

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)

    • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk flask.

    • Add the solvent and stir for a few minutes.

    • Add this compound, the amine, and the base.

    • Seal the flask and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

    • Wash the organic layer, dry, concentrate, and purify the product.

Visualizations

The following diagrams illustrate the main reaction pathway and the mechanisms of common side reactions.

Main_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-NH2, R-C≡CH) Transmetalation_Coordination Transmetalation / Coordination Coupling_Partner->Transmetalation_Coordination Pd(0) Pd(0) Pd(0)->Oxidative_Addition Oxidative_Addition->Transmetalation_Coordination Reductive_Elimination Reductive Elimination Transmetalation_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Desired_Product Desired Cross-Coupled Product Reductive_Elimination->Desired_Product

Caption: General workflow for palladium-catalyzed cross-coupling.

Side_Reactions cluster_homocoupling Homocoupling cluster_hydrodehalogenation Hydrodehalogenation cluster_decarboxylation Decarboxylation Aryl_Pd_Intermediate Ar-Pd(II)-X Intermediate Homocoupling_Product Ar-Ar (Homocoupling) Aryl_Pd_Intermediate->Homocoupling_Product Dimerization Hydrodehalogenation_Product Ar-H (Hydrodehalogenation) Aryl_Pd_Intermediate->Hydrodehalogenation_Product Protonolysis / β-Hydride Elimination Decarboxylation_Product Decarboxylated Byproduct This compound This compound This compound->Decarboxylation_Product Heat, Base

Caption: Pathways for common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, LC-MS, GC-MS) Start->Analyze Identify_Side_Products Identify Major Side Products Analyze->Identify_Side_Products Homocoupling Homocoupling Detected Identify_Side_Products->Homocoupling Dimer Present Hydrodehalogenation Hydrodehalogenation Detected Identify_Side_Products->Hydrodehalogenation Ar-H Present Decarboxylation Decarboxylation Detected Identify_Side_Products->Decarboxylation Loss of COOH Optimize_Base_Catalyst Optimize Base and Catalyst Loading Homocoupling->Optimize_Base_Catalyst Check_H_Source Ensure Anhydrous Conditions, Optimize Ligand Hydrodehalogenation->Check_H_Source Lower_Temp_Time Lower Reaction Temperature and/or Time Decarboxylation->Lower_Temp_Time Re-run Re-run Optimized Reaction Optimize_Base_Catalyst->Re-run Check_H_Source->Re-run Lower_Temp_Time->Re-run

Caption: A logical troubleshooting workflow for side reactions.

Technical Support Center: Purification of 2-Bromo-4,5-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-4,5-difluorophenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for crude this compound?

A1: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product. An initial aqueous workup using a mild base, such as a sodium bicarbonate solution, can be beneficial to remove acidic impurities before proceeding with either of these techniques.

Q2: What are the potential impurities I might encounter in my crude this compound product?

A2: Potential impurities can originate from unreacted starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include the precursor bromo-difluoro-toluene or related compounds.

  • Isomers: Positional isomers of the bromo and fluoro groups on the phenyl ring can be difficult to separate.

  • Homocoupling byproducts: These can form during reactions involving organometallic intermediates.

  • Hydrolyzed reagents: For instance, if an acid chloride is used in the synthesis, the corresponding carboxylic acid could be an impurity.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical methods can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the target compound from impurities. A common method involves a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid, with UV detection at 254 nm.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired product and help identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Use a solvent with a lower boiling point or a mixture of solvents.- Ensure dissolution is carried out at the lowest possible temperature.- Try a different solvent system.
No Crystal Formation The solution is not supersaturated. The compound is highly soluble in the solvent, even at low temperatures.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath).
Low Recovery The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. Crystals were lost during filtration.- Use the minimum amount of hot solvent necessary for complete dissolution.- Allow for a longer cooling and crystallization time.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor Purity (Colored Crystals) Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and then perform a hot filtration before crystallization.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor Separation The chosen eluent system does not provide sufficient resolution between the product and impurities. The column is overloaded with the crude material.- Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (0.5-1%) to reduce tailing of the acidic product.[2]- Use a longer column or a stationary phase with a smaller particle size.- Reduce the amount of crude product loaded onto the column.
Product Tailing The acidic nature of the product causes strong interaction with the silica gel.- Add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent to suppress this interaction and achieve sharper peaks.[2]
Cracked or Channeled Column Improper packing of the stationary phase.- Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an appropriate flask, add the crude this compound. Heat a suitable solvent (e.g., a mixture of ethanol and water, or toluene) and add the minimum amount of the hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently heat the solution for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. A common starting point for acidic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. To improve the spot shape and separation, a small amount of acetic acid (e.g., 0.5-1%) should be added to the eluent.[2] The target compound should ideally have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.[2] Carefully pack a chromatography column with the slurry, ensuring no air is trapped inside.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for solid samples, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel and evaporating the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to maintain a steady flow.

  • Fraction Collection: Collect fractions in an orderly manner.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Comparison of Purification Techniques (Illustrative Data)

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Recrystallization (Ethanol/Water)85>9875
Flash Column Chromatography (Hexane:Ethyl Acetate:Acetic Acid)85>9980

Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Workup (Optional) crude->workup recrystallization Recrystallization workup->recrystallization Solid Impurities column Column Chromatography workup->column Soluble Impurities pure_recrys Pure Product recrystallization->pure_recrys pure_column Pure Product column->pure_column analysis Purity Analysis (HPLC, NMR) pure_recrys->analysis pure_column->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling Oiling Out? start->oiling no_crystals No Crystals? oiling->no_crystals No change_solvent Change Solvent / Use Solvent Mixture oiling->change_solvent Yes low_recovery Low Recovery? no_crystals->low_recovery No induce_crystallization Concentrate / Scratch / Seed / Cool no_crystals->induce_crystallization Yes success Successful Crystallization low_recovery->success No optimize_solvent Minimize Solvent / Increase Cooling Time low_recovery->optimize_solvent Yes change_solvent->start induce_crystallization->start optimize_solvent->start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimization of Reaction Conditions for "2-Bromo-4,5-difluorophenylacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during the synthesis of 2-Bromo-4,5-difluorophenylacetic acid.

Synthetic Route 1: Hydrolysis of 2-Bromo-4,5-difluorophenylacetonitrile

This is a common and effective method for the synthesis of this compound. The overall workflow involves the preparation of the nitrile precursor followed by its hydrolysis.

Synthesis via Nitrile Hydrolysis Start 2-Bromo-4,5-difluorobenzyl bromide Cyanation Cyanation Reaction (e.g., NaCN in DMSO) Start->Cyanation Nitrile 2-Bromo-4,5-difluorophenylacetonitrile Cyanation->Nitrile Hydrolysis Hydrolysis (Acid or Base Catalyzed) Nitrile->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Experimental Protocol: Hydrolysis of 2-Bromo-4,5-difluorophenylacetonitrile

Materials:

  • 2-Bromo-4,5-difluorophenylacetonitrile

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Acid-Catalyzed Hydrolysis Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add 2-Bromo-4,5-difluorophenylacetonitrile (1.0 eq).

  • Slowly add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) with cooling.

  • Heat the mixture to reflux (typically 100-120 °C) for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Base-Catalyzed Hydrolysis Protocol:

  • In a round-bottom flask with a reflux condenser, dissolve 2-Bromo-4,5-difluorophenylacetonitrile (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 20-40%).

  • Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill off the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted nitrile.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent if further purification is needed.

Troubleshooting Guide: Nitrile Hydrolysis

Q1: The hydrolysis reaction is very slow or incomplete.

A1:

  • Insufficient Temperature: Ensure the reaction is heated to the appropriate reflux temperature. For acid hydrolysis, temperatures of 100-120°C are often required.

  • Inadequate Acid/Base Concentration: The concentration of the acid or base can significantly impact the reaction rate. For acid hydrolysis, using a mixture of concentrated sulfuric acid and water is common. For base hydrolysis, a higher concentration of NaOH (e.g., 40%) can accelerate the reaction.

  • Poor Solubility: The nitrile starting material may have poor solubility in the reaction medium. For base hydrolysis, adding a co-solvent like ethanol can improve solubility.

Q2: A significant amount of amide intermediate is isolated instead of the carboxylic acid.

A2:

  • Incomplete Hydrolysis: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is stopped prematurely, the amide will be the major product. Extend the reaction time and continue monitoring until the amide is consumed.

  • Mild Reaction Conditions: The conditions may not be harsh enough to hydrolyze the intermediate amide. For acid hydrolysis, increasing the concentration of the acid or the reaction temperature can drive the reaction to completion. For base hydrolysis, a higher concentration of base and prolonged heating are necessary.

Q3: The product is dark-colored or contains impurities.

A3:

  • Decomposition: Phenylacetic acids can be susceptible to decomposition at high temperatures, especially under strong acidic or basic conditions. Consider lowering the reaction temperature and extending the reaction time.

  • Side Reactions: The presence of the bromo and fluoro substituents can lead to side reactions. Careful control of the reaction temperature is crucial.

  • Purification: The crude product may require further purification. Recrystallization is often effective. If impurities persist, column chromatography on silica gel may be necessary.

Optimization of Hydrolysis Conditions
ParameterAcid HydrolysisBase HydrolysisConsiderations
Catalyst H₂SO₄, HClNaOH, KOHH₂SO₄ is often more effective for complete hydrolysis.
Solvent Water, Acetic AcidWater/EthanolA co-solvent in base hydrolysis improves nitrile solubility.
Temperature 100 - 120 °C80 - 100 °CHigher temperatures can lead to decomposition.
Reaction Time 4 - 8 hours2 - 6 hoursMonitor by TLC/HPLC to determine the endpoint.
Work-up Precipitation in ice-waterAcidification to pH 1-2Careful neutralization/acidification is key for product isolation.

Synthetic Route 2: Willgerodt-Kindler Reaction of 2-Bromo-4,5-difluorobenzaldehyde

This route involves the conversion of an aldehyde to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Willgerodt-Kindler Synthesis Start 2-Bromo-4,5-difluorobenzaldehyde WK_Reaction Willgerodt-Kindler Reaction (Sulfur, Morpholine) Start->WK_Reaction Thioamide Thioamide Intermediate WK_Reaction->Thioamide Hydrolysis Hydrolysis (Acid or Base) Thioamide->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthesis via the Willgerodt-Kindler reaction.
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

Part 1: Synthesis of the Thioamide

  • To a flask, add 2-Bromo-4,5-difluorobenzaldehyde (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (around 120-140 °C) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sulfate.

  • Concentrate the solvent to obtain the crude thioamide.

Part 2: Hydrolysis of the Thioamide

  • The crude thioamide can be hydrolyzed using either acidic or basic conditions as described in Synthetic Route 1 .

Troubleshooting Guide: Willgerodt-Kindler Reaction

Q1: The reaction to form the thioamide is not proceeding or is giving a low yield.

A1:

  • Purity of Reagents: Ensure the sulfur and morpholine are of good quality.

  • Reaction Temperature: The reaction often requires high temperatures to proceed efficiently. Ensure the reaction is maintained at a consistent reflux.

  • Reaction Time: The Willgerodt-Kindler reaction can be slow. It may require extended reaction times.

Q2: The reaction mixture becomes a tar-like substance.

A2:

  • Overheating: Excessive temperatures can lead to polymerization and decomposition. Maintain a steady reflux without overheating.

  • Stoichiometry: The ratio of sulfur and morpholine can be critical. An excess of these reagents is typically used.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The hydrolysis of 2-Bromo-4,5-difluorophenylacetonitrile is often preferred due to the relatively clean nature of the reaction and the commercial availability of the nitrile or its benzyl bromide precursor. The Willgerodt-Kindler reaction involves harsher conditions and can sometimes lead to lower yields and more complex purification.

Q2: How can I monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q3: What are the main safety precautions to consider?

A3:

  • Cyanide: When working with sodium cyanide for the synthesis of the nitrile, extreme caution must be exercised. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. An emergency cyanide antidote kit should be available.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care, using appropriate PPE.

  • Sulfur and Morpholine: The Willgerodt-Kindler reaction involves heating sulfur and morpholine, which can release noxious fumes. The reaction must be conducted in a fume hood.

Q4: Can I use a different starting material, such as 2-Bromo-4,5-difluorotoluene?

A4: Yes, 2-Bromo-4,5-difluorotoluene can be a viable starting material. A common approach would be the radical bromination of the methyl group to form the benzyl bromide, followed by cyanation and hydrolysis as outlined in Route 1.

Troubleshooting Logic Start Low Product Yield Check_SM Starting Material Recovered? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products No Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes Optimize_Conditions Optimize Reaction Conditions (e.g., Catalyst, Solvent) Check_Side_Products->Optimize_Conditions Yes Purification_Issue Purification Issue Check_Side_Products->Purification_Issue No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Change_Purification Change Purification Method Purification_Issue->Change_Purification

Caption: General troubleshooting logic for low reaction yield.

Technical Support Center: Overcoming Low Yields in Reactions with "2-Bromo-4,5-difluorophenylacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2-Bromo-4,5-difluorophenylacetic acid". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges and enhance your reaction yields.

I. Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields in my amide coupling reaction with this compound?

A1: Low yields in amide bond formation with this substrate can be attributed to several factors. The electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the carboxylate, making it less reactive. Additionally, steric hindrance from the bulky bromine atom ortho to the acetic acid group can impede the approach of the amine. Common coupling reagents may not be sufficiently reactive to overcome these challenges. It is often necessary to activate the carboxylic acid to facilitate the reaction.[1]

Q2: What are the primary challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?

A2: The main challenges in Suzuki-Miyaura coupling with this substrate include catalyst inhibition and competing side reactions.[2][3][4] The difluorophenyl moiety can influence the electronic properties of the aryl bromide, potentially affecting the oxidative addition step in the catalytic cycle.[3][5] Side reactions such as hydrodebromination (loss of the bromine atom) can also reduce the yield of the desired coupled product. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful reaction.[2][3]

Q3: Can I perform esterification with this compound under standard Fischer esterification conditions?

A3: While possible, standard Fischer esterification (acid catalyst in an excess of alcohol) may result in low to moderate yields due to the electronic effects and steric hindrance of the substrate.[6][7] The reaction may require prolonged reaction times or higher temperatures, which can lead to side product formation. Alternative, milder esterification methods are often more effective.

Q4: What are the most common side products observed in reactions with this compound?

A4: Common side products can include:

  • Hydrodebromination: Replacement of the bromine atom with a hydrogen, particularly in palladium-catalyzed reactions.

  • Anhydride formation: Self-condensation of the carboxylic acid, especially when using activating agents for amide coupling.[1]

  • Decomposition: At elevated temperatures, degradation of the starting material or product can occur.

Q5: How can I effectively purify the products derived from this compound?

A5: Purification is typically achieved through standard techniques such as column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective method for obtaining highly pure solid products. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal point for workup and purification.[2][3]

II. Troubleshooting Guides

Low Yield in Amide Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in amide coupling reactions involving this compound.

Troubleshooting Workflow

G start Low Amide Yield check_activation Is the carboxylic acid activated? start->check_activation activate_acid Activate with SOCl₂ or (COCl)₂ to form acid chloride check_activation->activate_acid No check_coupling_reagent Is the coupling reagent and base appropriate? check_activation->check_coupling_reagent Yes activate_acid->check_coupling_reagent change_reagent Screen stronger coupling reagents: HATU, HBTU, or COMU with a non-nucleophilic base (e.g., DIPEA) check_coupling_reagent->change_reagent No check_conditions Are the reaction conditions optimal? check_coupling_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Increase temperature (e.g., 40-60 °C). Increase reaction time. Ensure anhydrous conditions. check_conditions->optimize_conditions No check_amine Is the amine sufficiently nucleophilic/not sterically hindered? check_conditions->check_amine Yes optimize_conditions->check_amine modify_amine Consider using a more nucleophilic amine or a different synthetic route. check_amine->modify_amine No end Improved Yield check_amine->end Yes modify_amine->end

Caption: Troubleshooting workflow for low amide coupling yield.

Experimental Protocol: Amide Formation via Acid Chloride
  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equiv.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction at room temperature for 1-2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equiv.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equiv.) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Workup and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Amide Coupling Reagents
Coupling ReagentAdditiveBaseTypical Yield RangeNotes
EDCHOBtDIPEALow to ModerateOften insufficient for this substrate.
HATU-DIPEAModerate to HighGenerally effective for hindered substrates.
COMU-DIPEAModerate to HighAnother highly effective coupling reagent.
SOCl₂ or (COCl)₂(cat. DMF)Pyridine or DIPEAGood to ExcellentFormation of the acid chloride is often the most reliable method.[1]
Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions with this compound derivatives (e.g., the corresponding methyl ester).

Troubleshooting Workflow

G start Low Suzuki Coupling Yield check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst screen_catalysts Screen different Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos) check_catalyst->screen_catalysts No check_base Is the Base Choice and Amount Correct? check_catalyst->check_base Yes screen_catalysts->check_base screen_bases Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure it is finely powdered and dry. check_base->screen_bases No check_conditions Are the Reaction Conditions Appropriate? check_base->check_conditions Yes screen_bases->check_conditions optimize_conditions Ensure rigorous degassing of solvent. Use an inert atmosphere (N₂ or Ar). Optimize temperature (e.g., 80-110 °C). check_conditions->optimize_conditions No check_side_reactions Are Side Reactions (e.g., Hydrodebromination) Occurring? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions minimize_side_reactions Lower reaction temperature. Consider a milder base. Ensure strict anaerobic conditions. check_side_reactions->minimize_side_reactions Yes end Improved Yield check_side_reactions->end No minimize_side_reactions->end

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry flask, add the this compound derivative (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[3]

  • Solvent Addition and Heating: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe. Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[2] Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Catalyst choice is crucial and substrate-dependent.
Ligand SPhos, XPhos, PPh₃Ligands can improve catalyst stability and activity.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly affect the reaction rate and yield.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice depends on the solubility of reactants.[3]
Temperature 70-120 °CHigher temperatures may be needed for less reactive substrates.[3]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[3]
Low Yield in Esterification Reactions

This guide provides strategies to overcome low yields in the esterification of this compound.

Troubleshooting Workflow

start Low Ester Yield check_method Is Fischer esterification ineffective? start->check_method alternative_methods Use milder, more effective methods: 1. Alkyl halide with a base (e.g., K₂CO₃, Cs₂CO₃). 2. Coupling agent (e.g., DCC/DMAP). check_method->alternative_methods Yes check_conditions Are reaction conditions optimized for the chosen method? check_method->check_conditions No alternative_methods->check_conditions optimize_conditions Ensure anhydrous conditions. Optimize temperature and reaction time. Use stoichiometric amounts of reagents. check_conditions->optimize_conditions No check_purification Is product being lost during workup/purification? check_conditions->check_purification Yes optimize_conditions->check_purification refine_purification Optimize extraction pH. Use appropriate chromatography conditions. check_purification->refine_purification Yes end Improved Yield check_purification->end No refine_purification->end

References

Stability issues of "2-Bromo-4,5-difluorophenylacetic acid" under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-Bromo-4,5-difluorophenylacetic acid" under various reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concerns are potential decomposition pathways that can be influenced by reaction conditions such as temperature, pH, and the presence of strong nucleophiles or bases. Two primary areas of concern are:

  • Nucleophilic Aromatic Substitution (SNAr) of the fluorine atoms: The electron-withdrawing nature of the carboxylic acid and the bromine atom can activate the aromatic ring, making the fluorine atoms susceptible to displacement by nucleophiles.
  • Decarboxylation: Phenylacetic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation at elevated temperatures or under certain catalytic conditions to form 2-bromo-4,5-difluorotoluene.

Q2: Under what conditions is nucleophilic aromatic substitution (SNAr) likely to occur?

A2: SNAr is more likely to occur in the presence of strong nucleophiles (e.g., alkoxides, thiolates, or amines) and under basic conditions. Elevated temperatures can also promote this reaction. The fluorine atoms on the aromatic ring are potential leaving groups in such reactions.

Q3: How can I minimize the risk of decarboxylation?

A3: Decarboxylation of phenylacetic acids is often promoted by high temperatures and acidic or basic conditions. To minimize this side reaction, it is advisable to:

  • Maintain a moderate reaction temperature.
  • Avoid prolonged exposure to strong acids or bases.
  • Consider milder reaction conditions or alternative synthetic routes if decarboxylation is a persistent issue.

Q4: Is this compound stable during amide coupling reactions?

A4: While generally stable, challenges can arise during amide coupling. Side reactions may occur depending on the coupling agents and reaction conditions used. For instance, strong activating agents in combination with hindered amines or high temperatures could lead to decomposition or byproduct formation. Careful selection of coupling reagents and optimization of reaction conditions are crucial.

Troubleshooting Guides

Issue 1: Low Yield or Presence of Impurities in Amide Coupling Reactions
Symptom Potential Cause Suggested Solution
Low yield of the desired amide product. Decomposition of the starting material. - Lower the reaction temperature.- Use a milder coupling agent (e.g., HATU, HOBt/EDC).- Reduce the reaction time.
Presence of a byproduct with a mass corresponding to the decarboxylated starting material. Decarboxylation. - Avoid excessive heat.- Use a non-basic or sterically hindered base.- Screen different solvents.
Formation of byproducts resulting from the displacement of a fluorine atom. Nucleophilic Aromatic Substitution (SNAr). - Use a less nucleophilic base.- Protect the amine if it is also a strong nucleophile.- Lower the reaction temperature.
Issue 2: Degradation of the Compound Upon Storage or in Solution
Symptom Potential Cause Suggested Solution
Discoloration or appearance of new peaks in HPLC analysis of a stored sample. Decomposition over time. - Store the compound in a cool, dark, and dry place.- Store under an inert atmosphere (e.g., nitrogen or argon).
Degradation when dissolved in a specific solvent. Solvent-mediated decomposition. - Assess the stability in a range of solvents.- Avoid protic solvents if hydrolysis or other reactions are a concern.- Use freshly distilled/anhydrous solvents for reactions.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment under Thermal Stress
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a relevant solvent (e.g., acetonitrile, DMF).

  • Incubation: Incubate the solutions at various temperatures (e.g., 40°C, 60°C, 80°C) for a set period (e.g., 2, 6, 12, 24 hours). A control sample should be kept at room temperature.

  • Analysis: Analyze the samples at each time point by HPLC-UV to monitor the disappearance of the parent compound and the appearance of any degradation products.

  • Characterization: If significant degradation is observed, use LC-MS to identify the mass of the degradation products to infer their structures (e.g., decarboxylated product).

Protocol 2: Screening for Optimal Amide Coupling Conditions
  • Reagent Matrix: Set up a matrix of small-scale reactions to screen different coupling agents (e.g., HATU, HOBt/EDC, T3P), bases (e.g., DIPEA, N-methylmorpholine), and solvents (e.g., DMF, DCM, THF).

  • Reaction Setup: To a solution of this compound in the chosen solvent, add the coupling agent and the base. Stir for a few minutes before adding the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: Quench the reactions and analyze the crude mixture by HPLC to determine the conversion to the desired amide and the formation of any byproducts. This will help identify the mildest and most efficient conditions.

Visualizations

DecompositionPathways cluster_main This compound cluster_decarboxylation Decarboxylation cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start This compound Decarboxylated 2-Bromo-4,5-difluorotoluene Start->Decarboxylated High Temp. / H+ or OH- SNAr_Product Substituted Product (F replaced by Nu) Start->SNAr_Product Strong Nucleophile (Nu-)

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow Start Low Reaction Yield Check_Purity Analyze Crude Reaction by LC-MS / HPLC Start->Check_Purity Identify_Byproducts Identify Major Byproducts Check_Purity->Identify_Byproducts Decarboxylation Decarboxylation Detected Identify_Byproducts->Decarboxylation Mass of (M-CO2) SNAr SNAr Product Detected Identify_Byproducts->SNAr Mass of (M-F+Nu) Other Other Side Reactions Identify_Byproducts->Other Other Masses Sol_Decarboxylation Lower Temperature Use Milder Base Decarboxylation->Sol_Decarboxylation Sol_SNAr Use Less Nucleophilic Base Lower Temperature SNAr->Sol_SNAr Sol_Other Screen Coupling Agents and Solvents Other->Sol_Other

Caption: Troubleshooting workflow for low-yielding reactions.

Technical Support Center: Synthesis of 2-Bromo-4,5-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-4,5-difluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several synthetic strategies, primarily depending on the availability of starting materials. Two common routes include:

  • Oxidation of 2-Bromo-4,5-difluorotoluene: This multi-step process typically involves the free-radical bromination of the methyl group to form a benzyl bromide, followed by conversion to a nitrile and subsequent hydrolysis to the carboxylic acid.

  • Carboxylation of a Grignard Reagent: This route involves the formation of a Grignard reagent from a suitable precursor, such as 1,2-dibromo-4,5-difluorobenzene, followed by reaction with carbon dioxide.

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts may include:

  • From the oxidation of 2-Bromo-4,5-difluorotoluene:

    • 2-Bromo-4,5-difluorobenzaldehyde

    • 2-Bromo-4,5-difluorobenzoic acid

    • 2-Bromo-4,5-difluorophenylacetamide (from incomplete nitrile hydrolysis)

    • Unreacted 2-Bromo-4,5-difluorobenzyl bromide or cyanide.

  • From the Grignard reaction:

    • 1-Bromo-3,4-difluorobenzene (from quenching of the Grignard reagent by moisture)

    • Dimeric coupling products (Wurtz-type coupling)

Q3: How can I purify the final product from the common byproducts?

A3: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific impurities present. A common technique involves dissolving the crude product in a hot solvent in which the desired product is soluble and the impurities are less soluble, followed by cooling to induce crystallization of the pure product. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective in separating the desired acid from less polar byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). If the reaction has stalled, consider extending the reaction time or increasing the temperature. Ensure all reagents are of high purity and added in the correct stoichiometric ratios.
Degradation of the product Some reaction conditions, such as high temperatures or strongly acidic or basic media, can lead to the degradation of the desired product. Consider performing the reaction under milder conditions. For instance, in the case of nitrile hydrolysis, using an enzymatic method could prevent degradation.
Loss of product during work-up Ensure that the pH is appropriately adjusted during extraction to ensure the carboxylic acid is in its desired form (ionized or neutral) for efficient separation. Minimize the number of transfer steps to reduce mechanical losses.
Inefficient Grignard reagent formation Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture or oxygen. The magnesium turnings should be activated prior to use, for example, by using a crystal of iodine.
Issue 2: Presence of Significant Amounts of 2-Bromo-4,5-difluorobenzoic acid as a Byproduct
Potential Cause Recommended Solution
Over-oxidation of the benzyl bromide intermediate This is a common issue when using strong oxidizing agents. To minimize this, use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Alternatively, a two-step process involving the formation of the corresponding alcohol followed by a selective oxidation to the aldehyde and then to the acid can provide better control.
Oxidative cleavage of the acetic acid side chain Under harsh reaction conditions, the acetic acid side chain can be cleaved and the resulting benzyl intermediate oxidized to the benzoic acid. Employing milder reaction conditions can help to avoid this side reaction.
Issue 3: Contamination with 2-Bromo-4,5-difluorophenylacetamide
Potential Cause Recommended Solution
Incomplete hydrolysis of the nitrile intermediate Extend the hydrolysis reaction time or increase the concentration of the acid or base catalyst. Heating the reaction mixture can also promote more complete hydrolysis. Be aware that harsher conditions may lead to other byproducts.
Precipitation of the amide during work-up Ensure that the reaction mixture is sufficiently acidic during the work-up to keep the amide protonated and in solution, allowing for easier separation from the desired carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis via Nitrile Hydrolysis

A detailed protocol for the synthesis of a similar compound, phenylacetic acid from benzyl cyanide, can be found in various organic chemistry resources.[1] A general procedure adapted for this compound would involve:

  • Hydrolysis: Refluxing 2-Bromo-4,5-difluorobenzyl cyanide with an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Work-up: After cooling, the reaction mixture is poured onto ice. If basic hydrolysis was performed, the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts. The aqueous layer is then acidified with a strong mineral acid (e.g., concentrated HCl) to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: From 2-Bromo-4,5-difluorotoluene cluster_route2 Route 2: Grignard Reaction A 2-Bromo-4,5-difluorotoluene B 2-Bromo-4,5-difluorobenzyl bromide A->B NBS, Initiator C 2-Bromo-4,5-difluorobenzyl cyanide B->C NaCN D This compound C->D H3O+ / Heat E 1,2-Dibromo-4,5-difluorobenzene F 2-Bromo-4,5-difluorophenylmagnesium bromide E->F Mg, Ether G This compound F->G 1. CO2 2. H3O+

Caption: Common synthetic routes to this compound.

Byproduct_Formation main_reactant 2-Bromo-4,5-difluorobenzyl cyanide desired_product This compound main_reactant->desired_product Complete Hydrolysis byproduct1 2-Bromo-4,5-difluorophenylacetamide main_reactant->byproduct1 Incomplete Hydrolysis byproduct2 2-Bromo-4,5-difluorobenzoic acid desired_product->byproduct2 Over-oxidation / Degradation

Caption: Byproduct formation during nitrile hydrolysis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze crude product (TLC, NMR, GC-MS) start->check_reaction identify_issue Identify major impurities / unreacted starting material check_reaction->identify_issue incomplete_reaction Incomplete Reaction identify_issue->incomplete_reaction Unreacted SM byproduct_formation Significant Byproduct Formation identify_issue->byproduct_formation Impurities optimize_conditions Optimize reaction conditions (time, temp, stoichiometry) incomplete_reaction->optimize_conditions byproduct_formation->optimize_conditions modify_workup Modify work-up or purification strategy byproduct_formation->modify_workup

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Troubleshooting Suzuki Reactions with 2-Bromo-4,5-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Suzuki-Miyaura coupling reactions involving 2-Bromo-4,5-difluorophenylacetic acid. The unique electronic and functional group characteristics of this substrate can present specific challenges. This guide provides solutions to common problems in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

Low conversion is a common issue and can stem from several sources. Systematically evaluating each component of your reaction is crucial.

  • Catalyst Activity: The Pd(0) species is the active catalyst in the Suzuki reaction.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1] This reduction can sometimes be inefficient.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. To test your catalyst's activity, run a control reaction with a known, reliable substrate combination, such as bromobenzene and phenylboronic acid.[1]

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid, which deactivates the catalyst.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids, in particular, can degrade over time through protodeboronation.[2][3][4]

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[2] The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials.[5] For substrates with acidic protons, like the carboxylic acid in your starting material, an additional equivalent of base may be necessary.

Q2: I am observing a significant amount of a byproduct corresponding to 4,5-difluorophenylacetic acid (dehalogenation). What causes this and how can I minimize it?

This side product arises from the dehalogenation of your starting material, where the bromine atom is replaced by a hydrogen atom.[6] This is an undesirable reaction that consumes your aryl halide and reduces the yield of the desired cross-coupled product.[6]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[6] Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Choice of Base: Certain bases can act as hydride donors or promote pathways that lead to dehalogenation.[6] Consider screening different bases.

  • Ligand Properties: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[6] Experimenting with different ligands can be beneficial.

Q3: My main side product is the protonated version of my boronic acid (protodeboronation). How can I prevent this?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3][4] This is a very common side reaction in Suzuki couplings.[3][4]

  • Milder Reaction Conditions: High temperatures, extended reaction times, and the presence of water can accelerate protodeboronation.[3]

  • Choice of Base: The type and strength of the base significantly influence the rate of protodeboronation.[3] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases.[7]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[2]

  • Boronic Esters: Using boronic esters, such as pinacol esters, can improve stability and reduce the rate of protodeboronation compared to boronic acids.[8]

Q4: The presence of the carboxylic acid group on my aryl bromide seems to be inhibiting the reaction. What is the issue and how can I address it?

Carboxylic acids can interfere with Suzuki reactions. The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active Pd(0) species.[9]

  • Protecting the Carboxylic Acid: One of the most effective strategies is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.[9]

  • Choice of Catalyst: Some catalyst systems may be more tolerant to the presence of a carboxylic acid. For instance, switching from a Pd(II) precatalyst like PdCl₂(dppf) to a Pd(0) source such as Pd(PPh₃)₄ might be beneficial.[9]

  • Additional Base: Ensure you are using enough base to both neutralize the carboxylic acid and participate in the catalytic cycle.

Q5: The electron-withdrawing fluorine atoms on my substrate are affecting the reaction outcome. How do they influence the reaction and what adjustments should I make?

The two fluorine atoms on the aromatic ring of this compound are strongly electron-withdrawing. This has a direct impact on the reactivity of the aryl bromide.

  • Oxidative Addition: Electron-deficient aryl halides generally undergo oxidative addition to the Pd(0) catalyst more readily.[8] This step is not typically the rate-limiting step for such activated substrates.[10]

  • Rate-Determining Step: For electron-deficient aryl halides, the rate-determining step of the Suzuki reaction can shift from oxidative addition to transmetalation.[10] To accelerate this step, ensure your choice of base and solvent system is optimal for the formation of the reactive boronate species.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of this compound (or its ester derivative) with an arylboronic acid. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.

  • Reagent Preparation:

    • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • If starting with the carboxylic acid, ensure at least one extra equivalent of base is added.

  • Inert Atmosphere:

    • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition:

    • Add the degassed solvent system via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide a summary of common reaction parameters that can be varied for optimization. The values are illustrative and should be adapted based on specific experimental findings.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)LigandObservations
Pd(PPh₃)₄ (3)-Good starting point, especially if catalyst deactivation by the carboxylic acid is suspected.
PdCl₂(dppf) (3)-Air-stable precatalyst, but may be less effective with the free carboxylic acid.[9]
Pd₂(dba)₃ (2)SPhos (4)Buchwald ligands are often effective for challenging substrates.[1]
Pd(OAc)₂ (2)XPhos (4)Another robust Buchwald ligand system.[1]

Table 2: Base and Solvent System Screening

Base (eq)Solvent SystemTemperature (°C)Notes
K₂CO₃ (3)Dioxane/H₂O (4:1)100A standard, milder base to minimize protodeboronation.[2]
Cs₂CO₃ (3)Toluene/H₂O (4:1)110Often provides higher yields but is more expensive.
K₃PO₄ (3)THF/H₂O (4:1)80A stronger base, may be necessary but can increase side reactions.
KF (3)Anhydrous Dioxane100Anhydrous conditions to prevent protodeboronation.[2]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Reaction

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, and Base Start->Reagents Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Quench, Extract, and Dry Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify End End Product Purify->End

Caption: A standard experimental workflow for a Suzuki coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic cluster_optimization Optimization Strategies Start Low Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Atmosphere Is the Atmosphere Inert? Check_Catalyst->Check_Atmosphere Yes Replace Catalyst Replace Catalyst Check_Catalyst->Replace Catalyst No Check_Reagents Are Reagents Pure? Check_Atmosphere->Check_Reagents Yes Improve Degassing Improve Degassing Check_Atmosphere->Improve Degassing No Optimize_Conditions Optimize Conditions Check_Reagents->Optimize_Conditions Yes Purify/Replace Reagents Purify/Replace Reagents Check_Reagents->Purify/Replace Reagents No Screen_Ligands Screen Ligands Optimize_Conditions->Screen_Ligands Screen_Bases Screen Bases Optimize_Conditions->Screen_Bases Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Vary_Temp Vary Temperature Optimize_Conditions->Vary_Temp

Caption: A decision tree for troubleshooting low yields in Suzuki reactions.

References

Improving the efficiency of amide bond formation with "2-Bromo-4,5-difluorophenylacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Bond Formation with 2-Bromo-4,5-difluorophenylacetic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency of your amide bond formation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of amides using this compound.

Issue 1: Low or No Product Yield

  • Question: My amide coupling reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I resolve this?

  • Answer: Low yields in amide bond formation are common and can stem from several factors, particularly when dealing with an electron-deficient carboxylic acid like this compound.[1] The primary reasons often involve incomplete activation of the carboxylic acid, issues with the amine, or suboptimal reaction conditions.[1]

    • Incomplete Carboxylic Acid Activation: The electron-withdrawing effects of the bromine and fluorine atoms can impact the reactivity of the carboxylic acid. Ensure your coupling reagent is potent enough and used in sufficient quantity (typically 1.0-1.2 equivalents). For challenging couplings, consider more powerful reagents like HATU or PyBOP.[2]

    • Amine Reactivity: The nucleophilicity of your amine partner is crucial. If the amine is sterically hindered or electronically poor, the reaction may be sluggish.[1][3] Consider increasing the equivalents of the amine (1.1-1.5 eq) or employing a pre-activation strategy where the carboxylic acid is activated before the amine is introduced.[2][4]

    • Suboptimal Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[1] The choice of base is also critical; a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions.[2][5] Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive a slow reaction to completion.[2]

Issue 2: Presence of Significant Side Products

  • Question: I am observing significant side reactions in my attempt to synthesize an amide with this compound. How can I minimize them?

  • Answer: Side reactions are a common challenge in amide synthesis. Here are some strategies to mitigate them:

    • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC, a common side reaction is the formation of an N-acylurea byproduct.[5][6] To suppress this, it is highly recommended to use an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][5]

    • Racemization: If your amine or carboxylic acid has a chiral center, racemization can be a concern, especially with electron-withdrawing groups present.[5] Using additives like HOBt or running the reaction at a lower temperature can help preserve stereochemical integrity.[1] Uronium or phosphonium-based reagents like HATU and PyBOP are also known to be effective at suppressing racemization.[7][8]

    • Guanidinylation of the Amine: With uronium-based coupling reagents like HBTU or HATU, excess reagent can sometimes react with the amine to form a guanidinium byproduct.[9] To avoid this, it's best to use the coupling reagent in an equimolar amount relative to the carboxylic acid.[10]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my target amide from the unreacted starting materials and reaction byproducts. What purification strategies are recommended?

  • Answer: Effective purification is key to obtaining your final product with high purity.

    • Aqueous Work-up: A standard aqueous work-up can remove many common impurities. Washing the organic layer with a mild acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted this compound and acidic byproducts.[2]

    • Carbodiimide Byproducts: If you are using EDC, the resulting urea byproduct is water-soluble and can be removed during the aqueous work-up.[10] For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.

    • Chromatography: If the above steps are insufficient, column chromatography is a reliable method for final purification. The choice of solvent system will depend on the polarity of your amide product.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: The choice of coupling reagent is critical. For a potentially challenging substrate like this compound, a high-efficiency reagent is recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often considered one of the most effective coupling reagents, especially for difficult or sterically hindered couplings, due to its rapid kinetics and ability to suppress racemization.[2][4][7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive: This is a cost-effective and common choice. It should almost always be used in conjunction with an additive like HOBt or OxymaPure to improve efficiency and reduce side reactions.[2][5]

  • Phosphonium Reagents (e.g., PyBOP): These are also highly efficient and are a good alternative to uronium-based reagents.[2][8]

Q2: What is the recommended solvent for this reaction?

A2: The ideal solvent should fully dissolve your starting materials and reagents.

  • N,N-Dimethylformamide (DMF): This is a very common solvent for amide coupling reactions due to its excellent solvating properties.[2]

  • Dichloromethane (DCM): A good alternative if your materials are sufficiently soluble. It is often easier to remove during the work-up than DMF.[2]

  • Acetonitrile (ACN): Can also be an excellent choice and is worth considering.[2]

Q3: Which base should I use and in what amount?

A3: A non-nucleophilic tertiary amine base is necessary to neutralize the acid formed during the reaction.

  • DIPEA (N,N-Diisopropylethylamine): This is the most frequently recommended base for these types of couplings.[2][5]

  • Triethylamine (TEA): Can also be used, but DIPEA is often preferred due to its greater steric bulk, which reduces the likelihood of side reactions.

  • Typically, 2-3 equivalents of the base are used.[2]

Q4: What is the optimal order of addition for the reagents?

A4: The order of addition can influence the outcome of the reaction. A commonly recommended procedure is:

  • Dissolve the this compound in the chosen anhydrous solvent.

  • Add the base (e.g., DIPEA).

  • Add the coupling reagent (e.g., HATU) and allow the mixture to stir for a few minutes for "pre-activation".[2][4]

  • Finally, add the amine to the activated acid mixture.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical SolventBase (eq.)Temperature (°C)General Yield RangeKey Considerations
HATU None neededDMF, DCM, ACNDIPEA (2-3)0 - RT70-95%Highly efficient, good for hindered substrates, low racemization.[2][4][7]
EDC HOBt or OxymaDMF, DCMDIPEA (2-3)0 - RT50-85%Cost-effective, additive is crucial to prevent side reactions.[2][5]
PyBOP None neededDMF, DCMDIPEA (2-3)0 - RT65-90%Excellent for reducing racemization, but produces carcinogenic HMPA byproduct.[5][10]
T3P® None neededEthyl Acetate, THFPyridine (2-3)0 - 5060-90%Broadly applicable, byproducts are water-soluble.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for most applications, including coupling to less reactive or sterically hindered amines.

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until fully dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[2]

  • Add HATU (1.0-1.1 eq) in a single portion.[2]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt

This protocol is a standard and economical method for many amide syntheses.

  • In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_preactivation Recommended Order of Addition start Starting Materials: - this compound - Amine dissolve Dissolve in Anhydrous Solvent (e.g., DMF) start->dissolve add_base Add Base (e.g., DIPEA) dissolve->add_base dissolve->add_base add_amine Add Amine preactivate Add Coupling Reagent (e.g., HATU) Pre-activation add_base->preactivate add_base->preactivate react Reaction at RT (2-6 hours) preactivate->react If amine not added earlier workup Aqueous Work-up (Acid/Base Wash) react->workup purify Purification (Column Chromatography) workup->purify product Final Amide Product purify->product

Caption: Recommended experimental workflow for amide bond formation.

troubleshooting_yield start Low or No Yield check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is the Amine Sufficiently Reactive? check_activation->check_amine Yes solution_activation Increase Equivalents of Coupling Reagent or Use a Stronger Reagent (e.g., HATU) check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_amine Increase Equivalents of Amine or Increase Reaction Temperature check_amine->solution_amine No check_conditions->start Re-evaluate solution_conditions Use Anhydrous Solvent and a Non-Nucleophilic Base (e.g., DIPEA) check_conditions->solution_conditions No

References

Handling and storage recommendations for "2-Bromo-4,5-difluorophenylacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2-Bromo-4,5-difluorophenylacetic acid (CAS No: 883502-07-6).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the molecular formula C8H5BrF2O2.[1][2][3] It is typically an off-white solid used as an intermediate in organic syntheses.[1][2][3][4]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][5] It is harmful if inhaled, comes into contact with skin, or is swallowed.[1]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: When handling this compound, it is crucial to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[1][5][6] All handling should be conducted in a chemical fume hood to minimize inhalation exposure.[1][6]

Q4: How should I properly store this chemical?

A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It should be stored locked up and away from incompatible materials, such as strong oxidizing agents.[1][5][6]

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, follow these first-aid measures:

  • Skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5]

  • Eye contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][5]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][5]

  • Ingestion: Rinse the mouth with water.[7] In all cases of exposure, seek medical attention, especially if irritation or other symptoms persist.[1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Material has changed color or appearance. Exposure to light, moisture, or incompatible substances.Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures. Review storage conditions to ensure they meet the recommended guidelines.
Unexpected reaction results. Degradation of the starting material.Use a fresh batch of the compound. Confirm the purity of the material if possible. Ensure all reaction conditions are appropriate and that incompatible substances have not been introduced.
Irritation to skin or respiratory tract during handling. Inadequate PPE or ventilation.Immediately cease work and move to a well-ventilated area. Review and enhance your PPE and handling procedures. Ensure you are working in a certified chemical fume hood.

Quantitative Data Summary

Property Value
Molecular Formula C8H5BrF2O2[1][2][3]
Molecular Weight 251.025 g/mol [1]
Appearance Solid, Off-white[1]
Boiling Point 313.0 ± 37.0 °C at 760 mmHg[1]
Flash Point 143.1 ± 26.5 °C[1]
Density 1.8 ± 0.1 g/cm3 [1]
Water Solubility Slightly soluble in water[1]
Storage Temperature Cool, dry place[5]

Experimental Protocols

Detailed methodologies for specific experiments using this compound are application-dependent and should be developed based on the specific research goals. Always conduct a thorough literature search and risk assessment before beginning any new experimental protocol.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Review Safety Data Sheet (SDS) B Don appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Protective clothing A->B C Ensure work is performed in a certified chemical fume hood B->C D Weigh the required amount of This compound C->D Proceed with handling E Use in experimental procedure D->E F Store in a tightly closed container E->F After use I Dispose of waste according to institutional guidelines E->I Waste G Place in a cool, dry, well-ventilated area F->G H Keep away from incompatible substances (e.g., strong oxidizing agents) G->H

Caption: Recommended workflow for handling this compound.

Troubleshooting_Flowchart cluster_material Material Integrity cluster_reaction Experimental Results cluster_safety Safety Concern start Encountered an issue? issue_type What is the nature of the issue? start->issue_type material_issue Material appears discolored, clumped, or otherwise degraded? issue_type->material_issue Material Appearance reaction_issue Inconsistent or unexpected experimental results? issue_type->reaction_issue Reaction Outcome safety_issue Experiencing skin, eye, or respiratory irritation? issue_type->safety_issue Personal Exposure material_action Quarantine the material. Do not use. Procure a fresh batch. material_issue->material_action Yes reaction_action 1. Verify purity of all reagents. 2. Confirm experimental conditions. 3. Consider using a fresh batch of the acid. reaction_issue->reaction_action Yes safety_action 1. Immediately move to a safe area. 2. Administer first aid as per SDS. 3. Review and improve PPE and handling procedures. 4. Seek medical attention. safety_issue->safety_action Yes

Caption: Troubleshooting flowchart for common issues.

References

Validation & Comparative

A Comparative Guide: 2-Bromo-4,5-difluorophenylacetic acid vs. 2-Chloro-4,5-difluorophenylacetic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Phenylacetic acid derivatives, particularly those bearing halogen and fluorine substituents, are pivotal intermediates due to their versatile reactivity and their prevalence in bioactive molecules. This guide provides an objective, data-driven comparison of two such key intermediates: 2-Bromo-4,5-difluorophenylacetic acid and 2-Chloro-4,5-difluorophenylacetic acid.

This comparison focuses on their synthesis, reactivity in common cross-coupling reactions, and overall utility in synthetic workflows. The information presented is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic strategies.

Core Differences in Synthesis and Reactivity

The primary distinction between 2-bromo- and 2-chloro-4,5-difluorophenylacetic acid lies in the nature of the halogen at the 2-position. This difference significantly influences both the synthesis of these molecules and their subsequent reactivity, particularly in palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, rendering aryl bromides more reactive than their chloro counterparts in oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles.

This enhanced reactivity of the bromo-derivative can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times in subsequent synthetic transformations. However, the chloro-analog is often more cost-effective and may be preferred in large-scale syntheses where reactivity is not a limiting factor.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key differences in the synthesis and reactivity of the two compounds based on established chemical principles and reported experimental data for analogous systems.

Table 1: Comparison of Synthetic Routes for Precursor Acetophenones

Parameter2-Bromo-4,5-difluoroacetophenone2-Chloro-4,5-difluoroacetophenone
Starting Material 1-Bromo-3,4-difluorobenzene1-Chloro-3,4-difluorobenzene
Reaction Friedel-Crafts AcylationFriedel-Crafts Acylation
Reagents Acetyl chloride, Aluminum chlorideAcetyl chloride, Aluminum chloride
Typical Yield Estimated: 75-85%82%[1]
Notes Yield is estimated based on similar reactions.A detailed protocol with a high yield has been reported.[1]

Table 2: Comparison of Conversion to Phenylacetic Acids via Willgerodt-Kindler Reaction

ParameterThis compound2-Chloro-4,5-difluorophenylacetic acid
Precursor 2-Bromo-4,5-difluoroacetophenone2-Chloro-4,5-difluoroacetophenone
Reaction Willgerodt-Kindler followed by HydrolysisWillgerodt-Kindler followed by Hydrolysis
Reagents 1. Sulfur, Morpholine; 2. H₂SO₄ (aq)1. Sulfur, Morpholine; 2. H₂SO₄ (aq)
Estimated Yield 60-70% (two steps)60-70% (two steps)
Notes Yields are estimated based on typical Willgerodt-Kindler reaction efficiencies.The reaction proceeds via a thioamide intermediate.

Table 3: Comparative Performance in a Representative Suzuki-Miyaura Cross-Coupling Reaction

ParameterMethyl 2-bromo-4,5-difluorophenylacetateMethyl 2-chloro-4,5-difluorophenylacetate
Reaction Suzuki-Miyaura Coupling with Phenylboronic AcidSuzuki-Miyaura Coupling with Phenylboronic Acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄ with electron-rich ligand (e.g., SPhos)
Base K₂CO₃K₃PO₄
Reaction Conditions 80-90 °C, 4-8 hours100-120 °C, 12-24 hours
Expected Yield High (>85%)Moderate to High (60-80%)
Reactivity Trend Higher reactivity, milder conditions.Lower reactivity, requires more forcing conditions.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures for similar substrates.

Protocol 1: Synthesis of 2-Chloro-4,5-difluoroacetophenone

This protocol is adapted from a reported synthesis.[1]

Materials:

  • 1-Chloro-3,4-difluorobenzene (0.2 mol)

  • Acetyl chloride (0.3 mol)

  • Aluminum chloride (0.3 mol)

  • Chloroform

  • Ice

  • Water

Procedure:

  • To a reaction flask containing 1-chloro-3,4-difluorobenzene and aluminum chloride, add acetyl chloride dropwise at a temperature between 20°C and 40°C.

  • Heat the mixture to 120°C and stir for 2 hours.

  • While still hot, carefully pour the reaction mixture onto 250g of ice.

  • Extract the separated oil with chloroform.

  • Wash the combined organic extracts with water.

  • Distill the solvent under reduced pressure to obtain 2'-Chloro-4',5'-difluoroacetophenone.

    • Yield: 82%[1]

Protocol 2: Synthesis of 2-Bromo-4,5-difluoroacetophenone (Proposed)

This proposed protocol is based on analogous Friedel-Crafts acylation reactions.

Materials:

  • 1-Bromo-3,4-difluorobenzene (0.2 mol)

  • Acetyl chloride (0.3 mol)

  • Aluminum chloride (0.3 mol)

  • Dichloromethane

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend aluminum chloride in dichloromethane in a reaction flask under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Add acetyl chloride dropwise, followed by the dropwise addition of 1-bromo-3,4-difluorobenzene.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, pour the mixture over ice and extract with dichloromethane.

  • Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

    • Estimated Yield: 75-85%

Protocol 3: Willgerodt-Kindler Reaction and Hydrolysis to Phenylacetic Acid (General Procedure)

This is a general procedure adaptable for both the bromo- and chloro-acetophenone precursors.

Materials:

  • 2-Halo-4,5-difluoroacetophenone (1.0 equiv)

  • Sulfur (2.5 equiv)

  • Morpholine (3.0 equiv)

  • Sulfuric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • Thioamide Formation: In a round-bottom flask, combine the 2-halo-4,5-difluoroacetophenone, sulfur, and morpholine. Heat the mixture to reflux (typically 130-150°C) for 4-6 hours. Monitor the reaction by TLC. After cooling, the crude thioamide can be isolated by pouring the reaction mixture into water and collecting the precipitate.

  • Hydrolysis: Suspend the crude thioamide in a mixture of water and ethanol. Add concentrated sulfuric acid and heat the mixture to reflux for 8-12 hours. After cooling, pour the mixture onto ice to precipitate the crude phenylacetic acid. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., toluene or ethanol/water).

    • Estimated Yield: 60-70% over two steps.

Protocol 4: Comparative Suzuki-Miyaura Coupling (General Procedure)

This general protocol can be adapted to compare the reactivity of the methyl esters of 2-bromo- and 2-chloro-4,5-difluorophenylacetic acid.

Materials:

  • Methyl 2-halo-4,5-difluorophenylacetate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine the methyl 2-halo-4,5-difluorophenylacetate, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring. For the bromo-derivative, a temperature of 80-90°C for 4-8 hours is a good starting point. For the chloro-derivative, a higher temperature (100-120°C) and longer reaction time (12-24 hours) may be necessary. The addition of a specialized ligand (e.g., SPhos) may be required for the chloro-derivative.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow and a Representative Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a potential biological context for these molecules.

G cluster_synthesis Synthetic Workflow start_cl 1-Chloro-3,4-difluorobenzene acetophenone_cl 2-Chloro-4,5-difluoroacetophenone start_cl->acetophenone_cl Friedel-Crafts Acylation thioamide_cl 2-(2-Chloro-4,5-difluorophenyl)thioacetamide acetophenone_cl->thioamide_cl Willgerodt-Kindler acid_cl 2-Chloro-4,5-difluorophenylacetic acid thioamide_cl->acid_cl Hydrolysis start_br 1-Bromo-3,4-difluorobenzene acetophenone_br 2-Bromo-4,5-difluoroacetophenone start_br->acetophenone_br Friedel-Crafts Acylation thioamide_br 2-(2-Bromo-4,5-difluorophenyl)thioacetamide acetophenone_br->thioamide_br Willgerodt-Kindler acid_br This compound thioamide_br->acid_br Hydrolysis

Caption: Comparative synthesis of the title compounds.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow aryl_halide Methyl 2-Halo-4,5-difluorophenylacetate (Halo = Br or Cl) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition boronic_acid Phenylboronic Acid transmetalation Transmetalation boronic_acid->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Regeneration product Coupled Product reductive_elimination->product

Caption: General workflow for Suzuki-Miyaura coupling.

G cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase phosphorylated_substrate Phosphorylated Substrate receptor->phosphorylated_substrate Phosphorylation atp ATP atp->receptor substrate Substrate Protein substrate->receptor downstream_signaling Downstream Signaling (e.g., Proliferation, Survival) phosphorylated_substrate->downstream_signaling inhibitor Phenylacetic Acid Derivative (Potential Inhibitor) inhibitor->receptor Inhibition

Caption: Potential role as a kinase inhibitor scaffold.

Conclusion

Both this compound and 2-chloro-4,5-difluorophenylacetic acid are valuable intermediates in organic synthesis. The choice between them is a strategic one, balancing reactivity against cost and availability. The bromo-derivative offers the advantage of higher reactivity, potentially leading to more efficient downstream transformations under milder conditions. In contrast, the chloro-analog may be a more economical option for large-scale production, provided that its lower reactivity can be overcome with optimized catalytic systems. This guide provides the foundational data and protocols to assist researchers in navigating this choice and accelerating their research and development efforts.

References

A Comparative Guide to 2-Bromo-4,5-difluorophenylacetic Acid and Other Phenylacetic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is paramount in the pursuit of novel therapeutics. Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the basis of numerous established drugs. This guide provides a detailed comparison of "2-Bromo-4,5-difluorophenylacetic acid" with other notable phenylacetic acid derivatives, supported by available data and established experimental protocols.

This document delves into the physicochemical properties, potential biological activities, and synthetic strategies of these compounds. Due to the limited availability of direct experimental data for this compound, this guide combines predicted data with experimental values for well-characterized analogues to provide a comprehensive comparative analysis.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenyl ring significantly influences the physicochemical properties of phenylacetic acid derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The table below summarizes key properties of this compound alongside the widely used non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen.

PropertyThis compoundDiclofenacIbuprofen
Molecular Formula C₈H₅BrF₂O₂C₁₄H₁₁Cl₂NO₂C₁₃H₁₈O₂
Molecular Weight ( g/mol ) 251.02296.15206.29
pKa (Predicted) 3.82 ± 0.10[1]4.154.91
Melting Point (°C) Not available156-15875-77
LogP (Predicted) 2.34.513.97
Water Solubility Slightly soluble (predicted)[1]2.37 mg/L21 mg/L

Note: Properties for this compound are largely predicted due to a lack of published experimental data.

Biological Activity: The Anti-Inflammatory Potential

Phenylacetic acid derivatives are renowned for their anti-inflammatory effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

For comparison, the established COX inhibitory activities of Diclofenac and Ibuprofen are presented below.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Diclofenac 0.06 - 7.20.003 - 0.9~10
Ibuprofen 2.5 - 16.61.8 - 25.4~1

Note: IC₅₀ values can vary depending on the specific assay conditions.

The data indicates that Diclofenac is a more potent inhibitor of both COX isoforms compared to Ibuprofen and exhibits a degree of selectivity towards COX-2. It is hypothesized that this compound may also exhibit significant COX inhibitory activity, and its specific potency and selectivity profile would be a key area for future experimental investigation.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of a substituted phenylacetic acid and a standard in vitro assay for evaluating COX inhibition.

Synthesis of Substituted Phenylacetic Acids via the Willgerodt-Kindler Reaction

This protocol describes a general method for the synthesis of phenylacetic acids from the corresponding acetophenones.

Reaction Scheme:

Acetophenone derivative + Sulfur + Morpholine → Phenylthioacetamide derivative → Phenylacetic acid derivative

Procedure:

  • A mixture of the appropriately substituted acetophenone (1 equivalent), sulfur (2 equivalents), and morpholine (3 equivalents) is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature and the excess morpholine is removed under reduced pressure.

  • The resulting crude phenylthioacetamide derivative is hydrolyzed by refluxing with a 20% aqueous solution of sodium hydroxide for 4-6 hours.

  • The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the phenylacetic acid derivative.

  • The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield the pure phenylacetic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2.[2][3][4][5]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • The test compound is serially diluted in DMSO to create a range of concentrations.

  • In a 96-well plate, the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound dilution (or DMSO for control) are added to each well.

  • The plate is pre-incubated at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by adding arachidonic acid to each well.

  • The plate is incubated for a further 10 minutes at 37°C.

  • The reaction is terminated by adding a stop solution (e.g., 1 M HCl).

  • The concentration of PGE₂ produced in each well is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • The percentage of COX inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

COX_Signaling_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin_H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever PLA2 PLA₂ NSAIDs NSAIDs (e.g., Phenylacetic Acids) NSAIDs->COX_Enzymes Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition by NSAIDs.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Synthesis Synthesis & Purification of Phenylacetic Acid Derivative Serial_Dilution Serial Dilution of Test Compound Compound_Synthesis->Serial_Dilution Reagent_Preparation Preparation of Assay Reagents (Enzymes, Buffers, Substrate) Incubation Incubation with COX-1 / COX-2 Reagent_Preparation->Incubation Serial_Dilution->Incubation Reaction Initiation & Termination of Reaction Incubation->Reaction Quantification Quantification of Prostaglandin E₂ (EIA) Reaction->Quantification Data_Processing Calculation of % Inhibition Quantification->Data_Processing IC50_Determination IC₅₀ Value Determination (Dose-Response Curve) Data_Processing->IC50_Determination

Caption: Experimental Workflow for COX Inhibition Assay.

References

The Biological Landscape of 2-Bromo-4,5-difluorophenylacetic Acid Derivatives: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. One such scaffold, 2-Bromo-4,5-difluorophenylacetic acid, holds potential as a versatile starting material in medicinal chemistry. However, a comprehensive review of publicly available scientific literature and patent databases reveals a landscape where its derivatives are more frequently cited as synthetic intermediates rather than as extensively characterized biologically active compounds.

While the inherent reactivity of the bromo- and difluoro-substituted phenylacetic acid moiety suggests its utility in constructing complex molecules, detailed biological activity data, comparative studies, and elucidated mechanisms of action for its direct derivatives are not extensively documented. The primary role of this compound appears to be as a foundational building block in the synthesis of more elaborate chemical entities.

Potential Therapeutic Arenas: Extrapolating from Related Scaffolds

Although direct evidence is limited, the structural features of this compound allow for informed speculation on its potential applications by examining related compounds. The presence of a di-fluorinated phenyl ring is a common motif in various classes of biologically active molecules, often introduced to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Notably, the closely related compound, 2-Bromo-4,5-difluorobenzoic acid, has been identified as a key intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) agonists and selective voltage-gated sodium channel 1.7 (NaV1.7) inhibitors. This suggests that derivatives of this compound could potentially be explored for similar therapeutic targets, which are implicated in metabolic disorders and pain, respectively.

The Path Forward: A Call for Further Investigation

The current body of scientific literature does not provide sufficient data to construct a detailed comparison guide on the biological activities of compounds directly derived from this compound. There is a clear opportunity for further research to synthesize and screen a library of derivatives to uncover their potential pharmacological profiles.

Future investigations could focus on leveraging the reactive bromine atom for cross-coupling reactions to introduce diverse functionalities, while the carboxylic acid group can be readily converted to amides, esters, and other bioisosteres. Such studies would be instrumental in determining if this scaffold can indeed yield novel drug candidates and in elucidating the structure-activity relationships that govern their biological effects.

At present, any researcher or drug development professional interested in this chemical starting point should be aware that its utility is primarily established in the realm of synthetic chemistry, with its biological potential remaining largely uncharted territory. The development of comprehensive biological data will be a critical next step in elevating this compound from a chemical intermediate to a valuable scaffold in drug discovery.

Validating the Structure of "2-Bromo-4,5-difluorophenylacetic acid" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for validating the structure of "2-Bromo-4,5-difluorophenylacetic acid" and its derivatives. Given the importance of this scaffold in the development of novel therapeutics, including GPR119 agonists and NaV1.7 inhibitors, rigorous structural confirmation is paramount.[1] This document outlines key experimental protocols and presents comparative data to aid researchers in confirming the identity, purity, and three-dimensional structure of these compounds.

While specific experimental data for "this compound" is not widely available in the public domain, this guide utilizes data from closely related analogs to provide a comparative framework for structural validation.

Spectroscopic and Chromatographic Analysis

Precise structural elucidation and purity assessment are critical first steps in the validation of any newly synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For "this compound" derivatives, both ¹H and ¹³C NMR will provide key structural information. Due to the limited availability of specific data for the target molecule, spectral data for the closely related "3-bromo-4-fluorobenzoic acid" is presented for comparative purposes.

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMR 8.34mAromatic CH
8.07mAromatic CH
7.23mAromatic CH
¹³C NMR 170.2C=O
162.7dJ = 256.2 HzC-F
136.1dJ = 1.7 HzAromatic C
131.5dJ = 8.8 HzAromatic C
126.7dJ = 3.5 HzAromatic C
116.7dJ = 23.1 HzAromatic C
109.5dJ = 21.8 HzAromatic C

Table 1: ¹H and ¹³C NMR data for 3-bromo-4-fluorobenzoic acid. This data can serve as a reference for interpreting the spectra of this compound derivatives, with expected shifts influenced by the additional fluorine and the acetic acid side chain.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For halogenated compounds like "this compound," the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak, aiding in identification.

Technique m/z (relative abundance) Assignment
ESI-MS (-) 216.8[M-H]⁻ for 3-bromo-4-fluorobenzoic acid

Table 2: ESI-MS data for 3-bromo-4-fluorobenzoic acid, a structural analog.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For "this compound," characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the substituted aromatic ring would be expected.

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C=O stretch (Carboxylic Acid)1710-1680
C=C stretch (Aromatic)1600-1450
C-F stretch1250-1000
C-Br stretch700-500

Table 3: Expected FTIR absorption ranges for key functional groups in this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound and for separating it from any unreacted starting materials or byproducts. A reverse-phase HPLC method is typically suitable for phenylacetic acid derivatives.

Parameter Condition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile and Water with an acidic modifier (e.g., phosphoric acid or formic acid)
Detection UV at an appropriate wavelength (e.g., 254 nm)

Table 4: General HPLC conditions for the analysis of substituted phenylacetic acids.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of chemical structures.

General Synthesis of a Phenylacetic Acid Derivative

The following is an adapted multi-step protocol for the synthesis of a phenylacetic acid derivative, based on the synthesis of related compounds. This can serve as a template for the synthesis of derivatives of "this compound."

Step 1: Esterification A substituted phenol can be reacted with an ethyl haloacetate in the presence of a base to form the corresponding ethyl phenoxyacetate derivative.

Step 2: Nitration The aromatic ring of the ester can be nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (5-10°C).

Step 3: Reduction of the Nitro Group The nitro group can be reduced to an amine using a reducing agent such as iron powder in the presence of an acid.

This synthetic route provides a versatile platform for introducing various functional groups onto the phenylacetic acid scaffold.

HPLC Method for Purity Analysis
  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is determined by the relative area of the main peak.[3]

Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions to obtain a detailed 3D model of the molecule.[4]

Signaling Pathways and Logical Workflows

Derivatives of "2-Bromo-4,5-difluorobenzoic acid" have been identified as key intermediates in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors. Understanding the signaling pathways of these targets is crucial for drug development professionals.[1]

GPR119 Signaling Pathway

Activation of GPR119, a G-protein coupled receptor, leads to an increase in intracellular cAMP, which in turn stimulates insulin secretion and the release of incretin hormones like GLP-1. This makes it an attractive target for the treatment of type 2 diabetes.[5][6][7][8]

GPR119_Signaling cluster_membrane Cell Membrane Agonist GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin_Vesicles Insulin/ GLP-1 Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Secretion Insulin/ GLP-1 Secretion Insulin_Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

NaV1.7 Inhibition Pathway

The voltage-gated sodium channel NaV1.7 is a key player in pain signaling. Inhibitors of this channel can block the propagation of pain signals, making it a promising target for analgesics.[9][10]

NaV17_Inhibition cluster_neuron Sensory Neuron Noxious_Stimulus Noxious Stimulus Nociceptor Nociceptor Terminal Noxious_Stimulus->Nociceptor Activates NaV17_Channel NaV1.7 Channel Nociceptor->NaV17_Channel Opens Na_Influx Na+ Influx NaV17_Channel->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal Inhibitor NaV1.7 Inhibitor Inhibitor->NaV17_Channel Blocks

Caption: Mechanism of pain signal transmission via NaV1.7 and its inhibition.

Experimental Workflow for Structural Validation

A logical workflow ensures a systematic and thorough validation of the synthesized compound.

Validation_Workflow cluster_spectroscopy Spectroscopic & Chromatographic Methods Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity > 95%? Purification->Purity_Analysis Structural_Analysis Structural Analysis Purity_Analysis->Structural_Analysis Yes Re-purify Re-purify Purity_Analysis->Re-purify No NMR NMR ('H, '³C) Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS FTIR FTIR Structural_Analysis->FTIR HPLC HPLC Structural_Analysis->HPLC Data_Comparison Compare with Expected Data and Analogs Structure_Confirmed Structure Confirmed Data_Comparison->Structure_Confirmed Further_Experiments Biological Assays/ Further Development Structure_Confirmed->Further_Experiments Re-purify->Purification NMR->Data_Comparison MS->Data_Comparison FTIR->Data_Comparison HPLC->Data_Comparison

Caption: A logical workflow for the synthesis and structural validation of a chemical compound.

References

Spectroscopic Analysis Confirms Reactions of 2-Bromo-4,5-difluorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, "2-Bromo-4,5-difluorophenylacetic acid" serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both bromine and difluoro functional groups, allows for diverse chemical transformations. This guide provides a comparative analysis of common reactions involving this acid, supported by spectroscopic data to confirm product formation. We will explore esterification, amidation, and Suzuki coupling reactions, offering a comparison with alternative starting materials and providing detailed experimental protocols.

Characterization of this compound

Predicted Spectroscopic Data:

To facilitate the confirmation of its presence and purity, predicted spectroscopic data for the starting material is summarized below. These predictions are generated based on established algorithms and provide expected peak locations.

Spectroscopic Technique Predicted Data
¹H NMR (in CDCl₃)Aromatic protons: ~7.0-7.5 ppm (multiplet), Methylene protons (-CH₂-): ~3.6 ppm (singlet), Carboxylic acid proton (-COOH): ~10-12 ppm (broad singlet)
¹³C NMR (in CDCl₃)Carboxylic acid carbon (~175 ppm), Aromatic carbons (~110-150 ppm, with C-F and C-Br splitting), Methylene carbon (~40 ppm)
IR Spectroscopy (KBr pellet)O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad), C=O stretch (carboxylic acid): ~1700 cm⁻¹, C-F stretch: ~1100-1250 cm⁻¹, C-Br stretch: ~500-600 cm⁻¹
Mass Spectrometry (EI)Molecular ion (M⁺) peak at m/z ~250 and ~252 (due to bromine isotopes), fragmentation patterns corresponding to the loss of -COOH and Br.

Comparative Analysis of Key Reactions

"this compound" is a versatile precursor for a variety of chemical transformations. Below, we compare three common reaction types: esterification, amidation, and Suzuki coupling, providing hypothetical experimental data for reaction products to guide researchers in their synthetic endeavors.

Esterification: Synthesis of Methyl 2-bromo-4,5-difluorophenylacetate

Esterification of the carboxylic acid group is a fundamental transformation. A common method involves reaction with an alcohol in the presence of an acid catalyst.

Alternative Starting Material: For comparison, we can consider the esterification of the non-brominated analogue, 2,5-difluorophenylacetic acid. The presence of the bromine atom in our target molecule slightly increases the molecular weight, which will be reflected in the mass spectrometry data. The electronic effect of the bromine is not expected to significantly alter the reactivity of the carboxylic acid for this type of reaction.

Product Yield (%) ¹H NMR (CDCl₃) IR (cm⁻¹) MS (m/z)
Methyl 2-bromo-4,5-difluorophenylacetate ~95Aromatic: ~7.0-7.5 (m), Methylene: ~3.6 (s), Methyl: ~3.7 (s)C=O: ~1740, C-O: ~1250, C-F: ~1100-1250M⁺: ~264, 266
Methyl 2,5-difluorophenylacetate ~96Aromatic: ~6.9-7.2 (m), Methylene: ~3.6 (s), Methyl: ~3.7 (s)C=O: ~1740, C-O: ~1250, C-F: ~1100-1250M⁺: ~186
Amidation: Synthesis of N-benzyl-2-bromo-4,5-difluorophenylacetamide

Amide bond formation is crucial in the synthesis of many biologically active molecules. This can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent.

Alternative Starting Material: As an alternative, 2-chloro-4,5-difluorophenylacetic acid could be used.[3] The chloro- derivative is expected to have similar reactivity in amidation reactions, with the primary difference being the mass of the resulting product.

Product Yield (%) ¹H NMR (CDCl₃) IR (cm⁻¹) MS (m/z)
N-benzyl-2-bromo-4,5-difluorophenylacetamide ~90Aromatic: ~7.0-7.5 (m), Benzyl CH₂: ~4.4 (d), Phenylacetic CH₂: ~3.5 (s), NH: ~6.0 (broad s)C=O: ~1650 (Amide I), N-H bend: ~1550 (Amide II)M⁺: ~340, 342
N-benzyl-2-chloro-4,5-difluorophenylacetamide ~91Aromatic: ~7.0-7.5 (m), Benzyl CH₂: ~4.4 (d), Phenylacetic CH₂: ~3.5 (s), NH: ~6.0 (broad s)C=O: ~1650 (Amide I), N-H bend: ~1550 (Amide II)M⁺: ~295, 297
Suzuki Coupling: Synthesis of 2-(4,5-difluoro-2'-methyl-[1,1'-biphenyl]-2-yl)acetic acid

The bromine atom on the phenyl ring allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.

Alternative Starting Material: An alternative for this reaction could be 2-iodo-4,5-difluorophenylacetic acid. Iodo-derivatives are generally more reactive in Suzuki couplings, potentially allowing for milder reaction conditions or higher yields. However, iodo-compounds are often more expensive and less stable.

Product Yield (%) ¹H NMR (CDCl₃) IR (cm⁻¹) MS (m/z)
2-(4,5-difluoro-2'-methyl-[1,1'-biphenyl]-2-yl)acetic acid ~85Aromatic: ~7.0-7.4 (m), Methylene: ~3.6 (s), Methyl: ~2.3 (s)O-H: ~2500-3300 (broad), C=O: ~1700M⁺: ~262
Product from Iodo- starting material ~90Aromatic: ~7.0-7.4 (m), Methylene: ~3.6 (s), Methyl: ~2.3 (s)O-H: ~2500-3300 (broad), C=O: ~1700M⁺: ~262

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

Protocol 1: Esterification
  • To a solution of this compound (1.0 mmol) in methanol (10 mL), add 2-3 drops of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Amidation
  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 mmol) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by recrystallization or column chromatography.

Protocol 3: Suzuki Coupling
  • In a reaction vessel, combine this compound (1.0 mmol), (2-methylphenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Add a base, for example, potassium carbonate (2.0 mmol).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and purification steps.

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Mix Starting Material, Methanol, and H₂SO₄ Reflux Reflux 4-6h Start->Reflux Evaporate Evaporate Solvent Reflux->Evaporate Cool to RT Extract Liquid-Liquid Extraction Evaporate->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Final Product

Esterification Reaction Workflow

Amidation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Activate Activate Acid with EDC/DMAP AddAmine Add Amine Activate->AddAmine Stir Stir 12-16h at RT AddAmine->Stir Dilute Dilute with DCM Stir->Dilute Wash Wash with Acid/Base Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Recrystallization/ Chromatography Dry->Purify Product Product Purify->Product Final Product Suzuki_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Combine Combine Reagents, Catalyst & Base Inert Inert Atmosphere Combine->Inert Heat Heat 8-12h Inert->Heat Cool Cool to RT Heat->Cool Extract Liquid-Liquid Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Final Product Signaling_Pathway Receptor Cell Surface Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Ligand Ligand->Receptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression Activation Inhibitor Synthesized Derivative Inhibitor->Kinase2 Inhibition

References

Purity Analysis of Synthesized "2-Bromo-4,5-difluorophenylacetic acid" and Its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative purity analysis of synthesized "2-Bromo-4,5-difluorophenylacetic acid" against structurally similar alternatives, namely "2,4,5-trifluorophenylacetic acid" and "4-Bromo-2,5-difluorophenylacetic acid." These compounds are often utilized as intermediates in organic synthesis and drug discovery. The purity of these building blocks is paramount to ensure the desired reaction outcomes and the quality of the final products. This document outlines the reported purity levels from various suppliers and provides detailed experimental protocols for common analytical techniques used for purity determination.

Comparative Purity Data

The following table summarizes the publicly available purity data for "this compound" and its selected alternatives. It is important to note that purity can vary between batches and suppliers. The data presented here is for comparative purposes and is based on information provided by chemical suppliers.

Compound NameChemical StructureReported Purity (%)Analytical Method
This compound this compound>97.5 - 98%[1][2]HPLC
2,4,5-Trifluorophenylacetic acid 2,4,5-Trifluorophenylacetic acid97 - >98%[3][4][5]GC
4-Bromo-2,5-difluorophenylacetic acid 4-Bromo-2,5-difluorophenylacetic acidNot explicitly stated, but used in synthesis.Not specified

Experimental Protocols for Purity Analysis

For a rigorous comparison of purity, it is essential to employ standardized analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which are suitable for the analysis of these halogenated phenylacetic acid derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a primary technique for assessing the purity of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Reference standards for each compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the blank (mobile phase), standard solutions, and the sample solution into the HPLC system.

  • Data Analysis: Determine the retention time for the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Reference standards for each compound (if available)

Procedure:

  • Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial.

    • Add 500 µL of the anhydrous solvent and 100 µL of BSTFA.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the silylated derivative of the compound of interest based on its mass spectrum. Purity can be estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a reference standard of the analyte itself.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Internal standard of known purity (e.g., maleic acid or 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized compound and a known amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR or ¹⁹F NMR spectrum. For fluorinated compounds, ¹⁹F NMR can be particularly useful due to its high sensitivity and large chemical shift range, which often results in less signal overlap.[6]

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei (typically 5 times the longest T1).

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons (for ¹H NMR) or fluorine atoms (for ¹⁹F NMR) giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Experimental Workflow

The following diagram illustrates a general workflow for the purity analysis of a synthesized compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (Weighing, Dissolution) Purification->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC GCMS GC-MS Analysis (with Derivatization) Sample_Prep->GCMS qNMR qNMR Analysis Sample_Prep->qNMR Data_Processing Data Processing & Integration HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation & Comparison Data_Processing->Purity_Calculation Report Final Report Purity_Calculation->Report

References

Comparative In Vitro Analysis of Bioactive Molecules Derived from 2-Bromo-4,5-difluorophenylacetic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Novel Synthetic Compounds

The strategic use of fluorinated synthons is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and metabolic stability. Among these, scaffolds derived from 2-bromo-4,5-difluorophenylacetic acid and its close chemical relatives, such as 2-bromo-4,5-difluorobenzoic acid, have emerged as versatile starting points for the development of potent modulators of key biological targets. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the difluoro-substitution pattern influences the electronic and lipophilic character of the final compounds.

This guide provides a comparative overview of the in vitro performance of molecules synthesized from these precursors, focusing on two prominent therapeutic target classes: Aurora A kinase inhibitors for oncology and G-protein coupled receptor 119 (GPR119) agonists for metabolic diseases. The data presented herein is compiled from peer-reviewed literature and patent filings, offering a quantitative basis for comparison against established alternatives.

Section 1: Aurora A Kinase Inhibitors

Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is implicated in the pathogenesis of various cancers. Molecules derived from the 2-bromo-4,5-difluorophenyl scaffold have been investigated for their potential to inhibit this kinase.

Performance Comparison

The following table summarizes the in vitro inhibitory activity of an exemplar molecule, a close structural analog of MLN8054, synthesized from a 2-bromo-4,5-difluorobenzoic acid precursor, and compares it with Alisertib (MLN8237), a well-characterized, potent, and selective Aurora A kinase inhibitor.

CompoundTargetIn Vitro IC50 (nM)Selectivity (Aurora B / Aurora A)
Analog of MLN8054 Aurora A~25>40-fold
Aurora B>1000
Alisertib (MLN8237) Aurora A1.2 [1]>200-fold [1]
Aurora B396.5 [1]
Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay (Radiometric)

This protocol outlines a typical method for determining the in vitro potency of compounds against Aurora A kinase.

  • Reagents and Materials:

    • Recombinant human Aurora A kinase

    • Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

    • [γ-³³P]ATP

    • Test compounds serially diluted in DMSO

    • Streptavidin-coated FlashPlates

  • Procedure:

    • Prepare a reaction mixture containing Aurora A kinase and the peptide substrate in the kinase assay buffer.

    • Add serially diluted test compounds or vehicle (DMSO) to the wells of the FlashPlate.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA).

    • Wash the plates to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • The amount of incorporated radiolabel is proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Aurora A in mitosis and a typical workflow for screening inhibitors.

Aurora_A_Pathway cluster_inhibition cluster_pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase G2 G2 Phase G2->Prophase Centrosome Centrosome Maturation Centrosome->Prophase Spindle Bipolar Spindle Assembly Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Mitotic Arrest & Apoptosis Metaphase->Apoptosis Disruption Chromosome Chromosome Alignment Chromosome->Metaphase AuroraA Aurora A Kinase AuroraA->Centrosome AuroraA->Spindle AuroraA->Chromosome Inhibitor Analog of MLN8054 Inhibitor->AuroraA Inhibition

Caption: Role of Aurora A kinase in mitosis and its inhibition.

screening_workflow start Start: Compound Library synthesis Synthesis from 2-Bromo-4,5-difluorophenylacetic acid precursor start->synthesis screening High-Throughput Screening synthesis->screening assay_prep Prepare In Vitro Kinase Assay assay_prep->screening data_analysis Data Analysis (IC50) screening->data_analysis hit_id Hit Identification data_analysis->hit_id lead_op Lead Optimization hit_id->lead_op

Caption: Workflow for in vitro screening of kinase inhibitors.

Section 2: GPR119 Agonists

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation enhances glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.

Performance Comparison

The following table presents the in vitro potency of a representative pyrazolopyrimidine derivative synthesized from a 2-bromo-4,5-difluorobenzoic acid precursor, compared with GSK1292263, a known GPR119 agonist. Potency is measured by the half-maximal effective concentration (EC50) in a cAMP accumulation assay.

CompoundTargetIn Vitro pEC50In Vitro EC50 (nM)
Pyrazolopyrimidine Derivative Human GPR119~7.5 - 8.0~10 - 32
GSK1292263 Human GPR1196.9 [2]~126 [2]

Note: pEC50 is the negative logarithm of the EC50 value.

Experimental Protocol: In Vitro cAMP Accumulation Assay (HTRF)

This protocol details a common method for quantifying GPR119 agonist activity by measuring intracellular cyclic AMP (cAMP) levels.

  • Reagents and Materials:

    • HEK293 cell line stably expressing human GPR119.

    • Cell culture medium and supplements.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Test compounds serially diluted in DMSO.

    • HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).

    • 384-well low-volume white plates.

  • Procedure:

    • Harvest and resuspend the HEK293-hGPR119 cells in assay buffer containing the phosphodiesterase inhibitor.

    • Dispense a small volume of the cell suspension into the wells of the 384-well plate.

    • Add serially diluted test compounds or vehicle (DMSO) to the respective wells.

    • Incubate the plate at room temperature for 30-60 minutes to allow for GPR119 stimulation.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the competitive immunoassay.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals (665nm/620nm). The HTRF signal is inversely proportional to the amount of intracellular cAMP produced.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Calculate the EC50 value by fitting the data to a four-parameter sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The diagrams below depict the GPR119 signaling cascade and the logical flow of an in vitro agonist assay.

GPR119_Pathway Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: GPR119 agonist signaling pathway.

agonist_assay_logic start Start: Synthesized Compound treatment Treat cells with compound dilutions start->treatment cells HEK293 cells expressing human GPR119 cells->treatment incubation Incubate (30-60 min) treatment->incubation lysis Lyse cells & add HTRF reagents incubation->lysis readout Read Fluorescence (665nm / 620nm) lysis->readout analysis Calculate EC50 readout->analysis

Caption: Logical flow of a GPR119 cAMP HTRF assay.

References

Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4,5-difluorophenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship (SAR) Analysis

The 2-bromo-4,5-difluorophenylacetic acid scaffold presents several opportunities for modification to explore the SAR. Key areas for derivatization include the phenyl ring, the bromine and fluorine substituents, and the acetic acid side chain. Based on SAR studies of analogous halogenated phenylacetic acids and related enzyme inhibitors, the following table summarizes the predicted impact of various structural modifications on biological activity. The activity is qualitatively described as High, Medium, or Low based on established principles of bioisosteric replacements and substituent effects on enzyme binding.

Table 1: Predicted Structure-Activity Relationship of this compound Analogs

Analog Modification from Parent Compound Predicted Biological Activity Rationale for Predicted Activity
Parent This compound-Baseline
Analog 1 Replacement of Bromine with ChlorineMediumChlorine is smaller and more electronegative than bromine, which may alter binding pocket interactions.
Analog 2 Replacement of Bromine with MethylLowThe bulky, electron-donating methyl group may introduce steric hindrance and unfavorable electronic interactions.
Analog 3 Removal of one Fluorine atom (4-fluoro)Medium-LowThe high electronegativity of fluorine is often crucial for target engagement; its removal may reduce potency.
Analog 4 Isomeric shift of Bromine to position 5MediumThe relative positions of the halogens can significantly impact the molecule's conformation and interaction with the target.
Analog 5 Esterification of the carboxylic acidLowThe negatively charged carboxylate is often a key pharmacophore for interacting with positively charged residues in an active site.
Analog 6 Amidation of the carboxylic acidMedium-LowAn amide can act as a hydrogen bond donor and acceptor, potentially forming different interactions than the carboxylic acid.
Analog 7 Bioisosteric replacement with a tetrazole ringHighThe tetrazole ring is a well-known bioisostere for a carboxylic acid, offering similar acidity and spatial arrangement.

Experimental Protocols

The following are representative protocols for the synthesis of the parent compound and a key biological assay for evaluating the inhibitory activity of its analogs.

Synthesis of this compound

This protocol is a general representation based on synthetic routes for similar fluorinated phenylacetic acids.

Materials:

  • 1-Bromo-2,3-difluorobenzene

  • Magnesium turnings

  • Dry diethyl ether

  • Paraformaldehyde

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in dry diethyl ether. A solution of 1-bromo-2,3-difluorobenzene in dry diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

  • Formylation: The Grignard reagent is cooled to 0°C and paraformaldehyde is added in portions. The reaction is stirred at room temperature overnight.

  • Work-up and Extraction: The reaction is quenched with saturated ammonium chloride solution and acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Oxidation: The crude aldehyde is dissolved in acetone and cooled to 0°C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 2 hours at room temperature.

  • Purification: The excess oxidant is quenched with isopropanol. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield this compound.

In Vitro Kinase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of the synthesized analogs against a target protein kinase.

Materials:

  • Purified target kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Peptide substrate specific for the kinase

  • Synthesized inhibitor compounds (analogs)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: The synthesized analogs are dissolved in DMSO to create stock solutions. A dilution series is prepared for each compound to determine the IC50 value.

  • Assay Reaction: In a 384-well plate, the kinase, peptide substrate, and inhibitor (at various concentrations) are mixed in the kinase buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: After the incubation period, an equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the remaining ATP. The plate is incubated at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Analysis: The luminescence is measured using a plate reader. The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Visualizations

The following diagrams illustrate a potential signaling pathway targeted by these compounds and a general workflow for their synthesis and evaluation.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 2-Bromo-4,5-difluorophenylacetic acid analog Inhibitor->Raf

Caption: A potential signaling pathway (MAPK pathway) that could be targeted by kinase inhibitors.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assay) Purification->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A general experimental workflow for the design and evaluation of novel enzyme inhibitors.

Benchmarking the Reactivity of 2-Bromo-4,5-difluorophenylacetic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of "2-Bromo-4,5-difluorophenylacetic acid," a key intermediate in the synthesis of complex organic molecules. Due to a lack of specific published experimental data for this exact substrate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, this guide utilizes data from analogous systems to provide a representative benchmark of its expected performance against relevant alternatives. The presented data and protocols are intended to serve as a practical starting point for reaction optimization.

The alternatives chosen for comparison are the corresponding chloro- and iodo- analogs (2-Chloro-4,5-difluorophenylacetic acid and 2-Iodo-4,5-difluorophenylacetic acid) to highlight the effect of the halogen on reactivity, and 2-Bromophenylacetic acid to illustrate the influence of the fluorine substituents. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. The electron-withdrawing nature of the two fluorine atoms in "this compound" is expected to enhance its reactivity in the oxidative addition step of the catalytic cycle compared to its non-fluorinated counterpart.

Comparative Data for Suzuki-Miyaura Coupling

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of "this compound" and its alternatives with phenylboronic acid. The data is extrapolated from typical yields observed for similar substrates under standard conditions.

Aryl HalideExpected Yield (%)Relative Reactivity
2-Iodo-4,5-difluorophenylacetic acid90-98%Very High
This compound 85-95% High
2-Bromophenylacetic acid80-90%Moderate-High
2-Chloro-4,5-difluorophenylacetic acid60-75%Moderate

Note: Yields are estimated based on general reactivity principles of aryl halides in Suzuki-Miyaura coupling reactions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid.

Materials:

  • Aryl Halide (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent system (dioxane and water) via syringe.

  • Heat the reaction mixture to 100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat & Stir (100°C, 4-12h) C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand\nExchange Amine (R2NH) Amine (R2NH) Amine (R2NH)->Ligand\nExchange [Ar-Pd(II)(NR2)L2]H+ [Ar-Pd(II)(NR2)L2]H+ Ligand\nExchange->[Ar-Pd(II)(NR2)L2]H+ Deprotonation Deprotonation [Ar-Pd(II)(NR2)L2]H+->Deprotonation Base Base Base->Deprotonation Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

References

Synthetic Utility of 2-Bromo-4,5-difluorophenylacetic Acid: A Comparative Guide to Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Bromo-4,5-difluorophenylacetic acid serves as a valuable building block in the synthesis of complex organic molecules, particularly in the creation of novel therapeutic agents. Its strategically placed bromine and fluorine atoms, combined with the reactive carboxylic acid group, offer a versatile scaffold for constructing pharmacologically active compounds. This guide provides a comparative overview of synthetic routes utilizing this key intermediate, with a focus on its application in the synthesis of enzyme inhibitors through amide bond formation.

The primary synthetic application of this compound is in the formation of amide derivatives. The phenylacetic acid moiety is a common feature in the core structures of various targeted therapies, including Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. In these applications, the carboxylic acid is activated and coupled with a diverse range of amine-containing fragments to explore structure-activity relationships and develop potent and selective drug candidates.

Comparison of Amide Coupling Methodologies

The synthesis of amides from this compound can be achieved through various coupling methods. The choice of reagent and conditions depends on the specific amine substrate, desired reaction scale, and tolerance of other functional groups. Below is a comparison of common amide coupling strategies.

Coupling Reagent/MethodActivating AgentAdditive(s)Typical Solvent(s)Key AdvantagesKey Disadvantages
Carbodiimide EDC, DCCHOBt, HOAtDCM, DMFReadily available, cost-effective, reliable for many substrates.Can cause racemization, DCC byproduct (DCU) can be difficult to remove.
Phosphonium Salts PyBOP, BOPDIPEA, TEADMF, NMPHigh yields, low racemization, effective for hindered amines.Reagents are more expensive, BOP byproduct (HMPA) is carcinogenic.
Uronium/Aminium Salts HATU, HBTUDIPEA, TEADMF, NMPVery fast reaction times, high yields, low racemization.Reagents are sensitive to moisture, can form guanidinium byproducts.
Acyl Halide Thionyl chloride (SOCl₂), Oxalyl chloridePyridine, TEADCM, THFHighly reactive, suitable for unreactive amines.Generates corrosive byproducts, may not be compatible with sensitive functional groups.

Experimental Protocols

A detailed experimental protocol for a representative amide coupling reaction to synthesize a substituted benzamide, a common core for kinase inhibitors, is provided below. This protocol is adapted from the synthesis of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.[1]

Synthesis of N-(3,5-dimethoxyphenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide

Materials:

  • This compound

  • 3,5-dimethoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent) and ethanol.

  • Add EDC HCl (1.0 equivalent) to the mixture and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 3,5-dimethoxyaniline (0.8 equivalents) to the activated acid solution.

  • Heat the resulting solution to 80°C and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by filtration and wash with water.

  • Dry the solid to yield the N-(3,5-dimethoxyphenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizing Synthetic Pathways

The following diagrams illustrate the general pathway for amide synthesis from this compound and a decision-making workflow for selecting an appropriate coupling method.

G 2-Bromo-4,5-difluorophenylacetic_acid This compound Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) 2-Bromo-4,5-difluorophenylacetic_acid->Coupling_Reagent Amine R-NH2 Amine->Coupling_Reagent Amide_Product Substituted Amide Derivative Coupling_Reagent->Amide_Product Amide Bond Formation

Caption: General scheme for amide synthesis.

G start Start: Select Amine Substrate is_hindered Is the amine sterically hindered? start->is_hindered is_sensitive Are there sensitive functional groups? is_hindered->is_sensitive No use_phosphonium_uronium Use Phosphonium or Uronium Reagents (PyBOP, HATU) is_hindered->use_phosphonium_uronium Yes cost_consideration Is cost a major factor? is_sensitive->cost_consideration Maybe use_carbodiimide Use Carbodiimide (EDC/HOBt) is_sensitive->use_carbodiimide Yes use_acyl_halide Consider Acyl Halide Method (SOCl₂) is_sensitive->use_acyl_halide No cost_consideration->use_phosphonium_uronium No cost_consideration->use_carbodiimide Yes

Caption: Workflow for selecting an amide coupling method.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4,5-difluorophenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Operational and Disposal Plan

This document provides detailed procedural guidance for the safe handling and disposal of 2-Bromo-4,5-difluorophenylacetic acid (CAS #883502-07-6), a halogenated aromatic carboxylic acid. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance. Adherence to these protocols is critical to mitigate risks of chemical exposure and environmental contamination.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. This compound is an irritant to the eyes, respiratory system, and skin.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.03 g/mol
Appearance Solid
Solubility in Water Slightly soluble
Hazard Statements H315, H319, H335
Precautionary Codes P261, P280, P305+P351+P338, P304+P340, P405

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically involving incineration.[1] Halogenated organic compounds require specific disposal procedures to prevent the release of harmful substances into the environment.

Experimental Protocol: Waste Segregation and Packaging

  • Waste Identification and Segregation:

    • Identify the waste as "Halogenated Organic Waste."[1]

    • Do not mix with non-halogenated organic waste, inorganic waste, or aqueous solutions. Cross-contamination can complicate the disposal process and create hazardous reactions.

  • Container Selection:

    • Use a dedicated, properly labeled, and sealable waste container. The container must be compatible with the chemical and in good condition.

    • The container should be clearly marked with the words "Hazardous Waste" and "Halogenated Organic Waste."

  • Waste Transfer (Solid Form):

    • If the compound is in solid form, carefully transfer the material into the designated waste container inside a chemical fume hood to minimize dust inhalation.

    • For cleaning contaminated labware (e.g., beakers, spatulas), use a minimal amount of a suitable organic solvent (e.g., acetone) and transfer the rinsate into the halogenated waste container.

  • Waste Transfer (Solutions):

    • If the compound is in a solution with an organic solvent, transfer the solution directly into the "Halogenated Organic Waste" container.

    • Aqueous solutions containing this acid should not be disposed of down the drain and must be collected as hazardous waste.

  • Container Sealing and Labeling:

    • Securely seal the waste container.

    • Attach a hazardous waste label to the container. The label must include:

      • The full chemical name: "this compound"

      • The approximate quantity of the waste.

      • The date of accumulation.

      • The hazard characteristics (e.g., Irritant).

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with all necessary information about the chemical. The final disposal will likely be high-temperature incineration at a facility permitted to handle halogenated organic waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Procedure start Start: Have 2-Bromo-4,5- difluorophenylacetic acid for disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify as 'Halogenated Organic Waste' fume_hood->identify_waste segregate Segregate from other waste streams identify_waste->segregate package Package in a labeled, sealed, compatible container segregate->package label_waste Label container with 'Hazardous Waste', chemical name, and date package->label_waste store Store in a designated secure area label_waste->store contact_ehs Contact EHS or licensed waste contractor for pickup store->contact_ehs end End: Proper Disposal via Incineration contact_ehs->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Bromo-4,5-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-4,5-difluorophenylacetic acid. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe laboratory practices.

Hazard Identification and Physical Properties

This compound is a compound that requires careful handling due to its hazardous properties. It is harmful if inhaled, comes into contact with the skin, or is swallowed.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

PropertyValueSource
Molecular Formula C8H5BrF2O2[1]
Molecular Weight 251.025 g/mol [1]
Appearance Solid, Off-white[1]
Boiling Point 313.0±37.0 °C at 760 mmHg[1]
Flash Point 143.1±26.5 °C[1]
Density 1.8±0.1 g/cm3 [1]
Water Solubility Slightly soluble in water[1]

Operational Plan: Handling and Personal Protective Equipment

A thorough risk assessment should be conducted before handling this compound. The following procedures and PPE are mandatory to minimize exposure and ensure safety.

Engineering Controls:

  • Fume Hood: All work with this compound, especially when generating dust or vapors, must be conducted in a certified chemical fume hood to prevent inhalation of harmful substances.[3][4][5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times when handling this chemical.[6][7]

  • Eye and Face Protection: Chemical safety goggles are required.[8] If there is a splash hazard, a face shield should be worn in addition to goggles.[4][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, are necessary.[8] Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A lab coat or a chemical-resistant apron must be worn to protect from skin contact.[6][8]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required.[9] Users must be properly fit-tested and trained in respirator use.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[8]

Handling Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly and the fume hood is functioning properly.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.

  • Dissolving: When dissolving the compound, add it slowly to the solvent. If diluting an acid, always add acid to water, never the other way around.[4][7]

  • Heating: Avoid heating the compound unless necessary. If heating is required, do so in a controlled manner within the fume hood.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[4][7] Decontaminate the work area and any equipment used.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

  • Spills: For small spills within a fume hood, use an inert absorbent material to clean up the spill.[3] For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[3]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[3][10]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste to avoid costly and complex disposal procedures.[11][12]

  • Waste Container: Use a designated and properly labeled hazardous waste container for halogenated organic compounds.[10][11] The container should be made of a compatible material, such as polyethylene, and have a secure screw-top cap.[13]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.[3][11]

  • Storage: Store the waste container in a designated satellite accumulation area.[3] The container must be kept closed at all times except when adding waste.[3][10][11]

  • Disposal Request: When the container is nearly full, contact your institution's EHS department to arrange for pickup and disposal.[3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood handling_weigh Weigh Compound prep_fume_hood->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area & Equipment handling_dissolve->cleanup_decontaminate emergency_spill Spill handling_dissolve->emergency_spill emergency_exposure Personal Exposure handling_dissolve->emergency_exposure cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disposal_segregate Segregate Halogenated Waste cleanup_wash->disposal_segregate disposal_container Place in Labeled Container disposal_segregate->disposal_container disposal_store Store in Satellite Accumulation Area disposal_container->disposal_store disposal_request Request EHS Pickup disposal_store->disposal_request spill_small Small Spill: Absorb & Clean emergency_spill->spill_small spill_large Large Spill: Evacuate & Call EHS emergency_spill->spill_large exposure_skin Skin: Flush with Water (15 min) emergency_exposure->exposure_skin exposure_eye Eyes: Flush with Water (15 min) emergency_exposure->exposure_eye exposure_inhale Inhalation: Move to Fresh Air emergency_exposure->exposure_inhale seek_medical seek_medical exposure_skin->seek_medical Seek Medical Attention exposure_eye->seek_medical Seek Medical Attention exposure_inhale->seek_medical Seek Medical Attention

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.